The foundational and most specific mechanism of clofazimine is its interaction with bacterial DNA. The key characteristics of this interaction are detailed in the table below.
| Feature | Description |
|---|---|
| Binding Target | Preferentially binds to guanine (G) bases in DNA [1]. |
| Interaction Type | Binds along the minor groove of the DNA helix; it does not intercalate between base pairs [1]. |
| Specificity | Interaction is related to the Guanine+Cytosine (G+C) content of DNA. It shows a stronger interaction with mycobacterial DNA, which has a high G+C content [1]. |
| Functional Outcome | Binding disrupts the DNA template function, thereby inhibiting replication and transcription, which is lethal to the bacterium [2] [1]. |
In addition to direct DNA binding, this compound employs other bactericidal strategies:
The following diagram illustrates how these primary and secondary mechanisms collectively contribute to this compound's antibacterial activity.
The DNA-binding mechanism of this compound is supported by specific experimental methodologies.
A classic 1976 study provided direct evidence of DNA binding by observing bathochromic shifts in this compound's absorption spectrum upon interaction with DNA [1].
Later research on piroplasm parasites suggested this compound may also bind to AT-rich DNA regions in apicomplexan parasites [6].
The table below summarizes key quantitative data related to this compound's mechanism and activity.
| Parameter | Value / Observation | Context / Significance |
|---|---|---|
| MIC Breakpoint | 1 µg/ml (for M. tuberculosis) [3] | Defines clinical resistance; most clinical isolates have MICs between 0.12 and 0.25 µg/l [3]. |
| DNA Binding Specificity | Stronger binding to high G+C content DNA [1] | Explains potency against mycobacteria, which have G+C-rich genomes. |
| Effect on Gene Expression | Dose-dependent downregulation of AT-rich extranuclear genes [6] | Suggests a secondary, selective activity against AT-rich DNA in certain parasites. |
This compound's unique, multi-target mechanism has important implications:
This compound's action is a concerted effect involving direct DNA binding and other supporting mechanisms. This multifaceted nature makes it a valuable drug and a promising scaffold for developing new therapeutic agents.
The canonical Wnt/β-catenin pathway is a crucial regulator of cell proliferation and stemness. When dysregulated, it drives cancer development. The diagram below illustrates the pathway and clofazimine's inhibitory role.
Figure 1: this compound inhibits the canonical Wnt pathway, leading to β-catenin degradation.
This compound stabilizes the β-catenin destruction complex, preventing β-catenin accumulation and subsequent oncogene transcription [1] [2] [3]. Research in glioblastoma models identified a specific axis where this compound downregulates Wnt6-mediated activation of the pathway, subsequently suppressing the downstream MEK/ERK signaling cascade and reducing PD-L1 expression [4] [5].
The following table summarizes key findings from preclinical studies on this compound's efficacy in various Wnt-driven cancers.
| Cancer Type | Key Findings | Proposed Mechanisms & Observed Effects | Reference |
|---|---|---|---|
| Glioblastoma (GBM) | Enhanced anti-PD-1 immunotherapy; suppressed tumor growth & invasion; extended survival in mouse models. | Inhibited Wnt6/β-catenin/PD-L1 axis; increased CD8+ T-cell infiltration; reduced regulatory T-cells; induced apoptosis. | [4] [5] |
| Triple-Negative Breast Cancer (TNBC) | Suppressed tumor growth in vitro and in mouse xenograft models. | Inhibited canonical Wnt signaling; specific downregulation of Wnt pathway target genes. | [1] [3] |
| Prostate Cancer (mCRPC) | Reduced cell viability; synergized with docetaxel; reduced cancer stemness and migration. | Reduced ALDH activity (CSC marker); modulated non-coding RNAs (MALAT1, NEAT1); induced apoptosis & ER stress. | [6] [7] |
| Multiple Cancers (Colorectal, Ovarian, Hepatocellular) | Inhibited Wnt signaling and cell proliferation in a panel of cell lines. | Efficacy correlated with basal Wnt pathway activation levels; influenced by cancer mutational spectrum. | [1] |
For researchers looking to validate these findings, here are methodologies used in the cited studies.
Cell Viability and Cytotoxicity (MTT Assay)
Wnt Pathway Activity (Luciferase Reporter Assay)
Assessment of Anti-Tumor Immunity (In Vivo Mouse Models)
This compound represents a compelling case of drug repurposing. Its known safety profile in humans could potentially accelerate its transition into oncology clinical trials [2]. Current research is focused on several key areas:
The journey of this compound from an anti-leprosy agent to a promising Wnt inhibitor for cancer treatment is a vivid example of rational drug repurposing. While preclinical data is robust, further clinical studies are required to confirm its efficacy and safety in cancer patients [4] [2].
The following diagram illustrates the continuous cycle of ROS production initiated by clofazimine, leading to bacterial cell death.
This redox cycle has several critical consequences:
The following table outlines primary methods used to elucidate this compound's ROS-mediated mechanism.
| Experimental Goal | Model System | Key Methodology & Readouts |
|---|
| Confirm ROS Production | Isolated mycobacterial membranes; Purified recombinant NDH-2 [2]. | • Spectrophotometry: Directly measure spectral changes from this compound reduction/oxidation. • Fluorescent Detection: Use Amplex Red reagent with Horseradish Peroxidase (HRP) and Superoxide Dismutase (SOD) to quantitatively detect H₂O₂ generation [2]. | | Validate Bactericidal Role of ROS | Live M. smegmatis and M. tuberculosis cultures [3] [1]. | • Antioxidant Rescue: Co-incubate bacteria with this compound and hydroxyl-radical scavengers (e.g., thiourea). Scavenger presence increases persister survival, confirming ROS is lethal, not just correlative [3]. • Oxygen Manipulation: Culture bacteria under high dissolved oxygen, which increases ROS stress and enhances this compound's sterilizing effect [3]. | | Study Physiological Context & Resistance | M. tuberculosis and M. smegmatis wild-type and mutant strains [4]. | • Gene Expression Analysis: RNA sequencing to track transcriptional changes (e.g., induction of iron-regulation genes) upon this compound exposure. • Iron Modulation: Grow bacteria in high-iron vs. low-iron media and compare this compound killing efficacy. • Genetic Knockouts: Use mutants deficient in siderophore synthesis (e.g., ∆mbtD) to prove its role in modulating drug activity [4]. |
Understanding this mechanism opens several promising research and therapeutic avenues:
Clofazimine (CFZ) is a riminophenazine antibiotic primarily used in the treatment of leprosy and drug-resistant tuberculosis. With its extremely lipophilic nature (log P ≈ 7.66) and poor aqueous solubility, this compound presents significant analytical challenges for reliable quantification in biological matrices [1]. The drug exhibits complex tissue distribution kinetics, preferentially accumulating in organs of the reticuloendothelial system such as the spleen and liver, where it forms crystalline deposits known as crystal-like drug inclusions (CLDIs) [2]. Understanding this compound's pharmacokinetic profile and tissue distribution is essential for optimizing therapeutic regimens, particularly given its extremely long half-life (65-70 days) and concentration-dependent efficacy [1].
This application note provides comprehensive methodologies for the determination of this compound in various biological samples using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols have been optimized for specificity, sensitivity, and reproducibility, addressing the unique physicochemical properties of this compound that complicate its bioanalysis. These methods are suitable for therapeutic drug monitoring, pharmacokinetic studies, and drug distribution research in preclinical and clinical settings.
The bioanalysis of this compound is complicated by several factors rooted in its fundamental physicochemical properties. The molecule's high lipophilicity results in extensive tissue binding and sequestration, particularly in adipose tissue and organs rich in macrophages [2] [1]. This distribution pattern necessitates robust extraction techniques to liberate the drug from biological matrices. Furthermore, this compound's low aqueous solubility challenges the development of efficient chromatographic separation methods, often requiring specialized mobile phase compositions with high organic content.
Another significant consideration is this compound's extensive accumulation in specific tissues. Research has demonstrated that the spleen can sequester over 10% of the total drug load, with splenic mass increasing up to six times following prolonged this compound treatment in mice [2]. This tissue-specific accumulation necessitates sensitive analytical methods capable of detecting this compound across a wide concentration range in diverse biological matrices. Additionally, the potential for This compound crystallization within tissues further complicates extraction and quantification, as these crystalline deposits may exhibit different solubility properties than the parent drug.
When selecting an appropriate analytical method, researchers must consider several key factors:
Table 1: Comparison of Analytical Techniques for this compound Quantification
| Technique | Biological Matrix | Separation Mechanism | Detection | LOQ | Analysis Time |
|---|---|---|---|---|---|
| HPLC-UV | Tissue homogenates, Serum | C18 column, Gradient elution | UV 284-320 nm | 0.02 μg/mL | 10-15 min |
| UPLC-MS/MS | Dried blood spots, Plasma | C18 column, Gradient elution | MRM, ESI+ | 0.20 μg/mL | <10 min |
| HPLC-MS | Whole blood, Serum | C18 column, Isocratic/Gradient | MS, ESI+ | 0.10 μg/mL | 10-12 min |
Recent advancements in analytical technologies have yielded diverse methodological approaches for this compound quantification, each with distinct advantages for specific research applications. Conventional HPLC-UV methods remain widely employed due to their accessibility and reliability, particularly for high-concentration samples such as tissue homogenates. These methods typically employ C18 stationary phases and gradient elution with mobile phases combining aqueous buffers with acetonitrile or methanol [5] [1]. The dual-wavelength detection approach (254 nm for hydrophilic drugs and 320 nm for lipophilic drugs) enables simultaneous quantification of this compound with other anti-tubercular medications, facilitating comprehensive pharmacokinetic studies of combination therapies.
For enhanced sensitivity and specificity, LC-MS/MS methodologies have become the gold standard in this compound bioanalysis. These techniques leverage electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM) to achieve superior selectivity in complex biological matrices [3] [4]. The implementation of microsampling techniques such as dried blood spots (DBS) and volumetric absorptive microsampling (VAMS) coupled with LC-MS/MS analysis represents a significant innovation, enabling simplified sample collection, storage, and transport while maintaining analytical performance comparable to conventional venous sampling [3].
Table 2: Validated Method Parameters for this compound Analysis in Biological Matrices
| Parameter | HPLC-UV (Tissue) [6] [7] | HPLC-UV (Multi-drug) [5] [1] | LC-MS/MS (VAMS) [3] | LC-MS/MS (DBS) [4] |
|---|---|---|---|---|
| Linear Range | 2-10 μg/mL | 0.2-50 μg/mL | 0.01-1 μg/mL | 0.02-2 μg/mL |
| LOD | 0.0066 μg/mL | 0.20 μg/mL | 0.005 μg/mL | 0.008 μg/mL |
| LOQ | 0.0199 μg/mL | 0.50 μg/mL | 0.01 μg/mL | 0.02 μg/mL |
| Accuracy | 99.7-100.4% | 97.1-101.3% | 98.5-101.2% | 97.5-102.1% |
| Precision (%RSD) | <2% | <2% | <15% | <15% |
| Recovery | >98% | 97-101% | >95% | >94% |
The applications of these analytical methods extend beyond routine therapeutic drug monitoring to sophisticated pharmacodynamic investigations and mechanistic studies. For instance, researchers have employed these methodologies to elucidate this compound's unusual distribution kinetics, including the discovery that splenectomy does not significantly alter drug distribution to other organs but profoundly affects inflammatory signaling pathways, leading to elevated cytokine levels in treated mice [2]. Such findings highlight the value of robust bioanalytical methods in advancing our understanding of this compound's complex pharmacological behavior.
Tissue homogenization requires careful processing to ensure complete extraction of this compound from biological matrices. For spleen, liver, and other tissues, weigh approximately 100 mg of tissue and homogenize with 10-15 volumes of an 80% N-Dimethylformamide (DMF)-PBS solution using a mechanical homogenizer [2]. The inclusion of DMF is critical for efficient extraction of the lipophilic this compound molecule from tissue matrices. Following initial homogenization, further dilute liver and spleen samples 20-fold with PBS and vortex mix vigorously for 30-60 seconds to ensure complete mixing.
For serum samples, allow whole blood to clot at room temperature for 30 minutes, then centrifuge at 3,000 × g for 10 minutes to separate serum [2]. Aliquot 100-200 μL of serum for analysis. Protein precipitation is achieved by adding 3 volumes of acetonitrile containing 0.1% formic acid to serum samples, vortexing for 30 seconds, and centrifuging at 10,000 × g for 5 minutes. Collect the supernatant for analysis. For tissue homogenates, centrifuging at 15,000 × g for 10 minutes is recommended to remove particulate matter prior to injection.
The extraction efficiency of this compound from tissues using this method exceeds 98%, significantly higher than traditional liquid-liquid extraction approaches with non-polar solvents [6]. This high extraction efficiency is particularly important for tissues like spleen and liver where this compound concentrations can be dramatically higher than in serum due to drug accumulation [2]. For analysis of this compound in combination with first-line anti-tubercular drugs (isoniazid, pyrazinamide, rifampicin), adjust the extraction protocol to use 50:50 water:acetonitrile as the extraction solvent to accommodate the diverse solubility properties of these compounds [1].
Chromatographic separation is achieved using a Phenomenex Luna 5 µm C18(2) 100Å column (150 × 4.6 mm) or equivalent reverse-phase column maintained at ambient temperature [1]. The mobile phase consists of 0.1% aqueous formic acid (solvent A) and acetonitrile (solvent B) with a gradient elution program as follows: initial 7% B for 2.5 minutes, linear increase to 55% B at 6 minutes, rapid increase to 100% B at 8 minutes maintained for 2 minutes, then return to initial conditions for re-equilibration [1]. The flow rate is maintained at 1.0 mL/min with an injection volume of 20 μL.
UV detection is optimized at 284 nm for this compound alone [7] or at dual wavelengths (254 nm for isoniazid and pyrazinamide; 320 nm for this compound and rifampicin) when analyzing drug combinations [1]. Under these conditions, this compound typically elutes at approximately 5.7-6.0 minutes with symmetrical peak shape and resolution from other analytes and matrix components.
The method demonstrates excellent linearity (r² > 0.999) across the concentration range of 2-10 μg/mL for tissue homogenates and 0.2-50 μg/mL for serum [7]. Precision and accuracy meet international validation standards, with intra-day and inter-day precision (%RSD) values below 2% and accuracy ranging from 99.7% to 100.4% of nominal values [7]. The limit of quantification (LOQ) is established at 0.0199 μg/mL, while the limit of detection (LOD) is 0.0066 μg/mL, providing sufficient sensitivity for therapeutic drug monitoring and pharmacokinetic studies [7].
Volumetric absorptive microsampling (VAMS) provides a innovative approach to blood collection for this compound monitoring, requiring only 10-20 μL of whole blood [3]. To collect samples, touch the VAMS device tip to a blood drop until complete tip color change is observed, indicating proper sample volume. Dry the samples horizontally for 2 hours at room temperature, then store with desiccant at -20°C until analysis. For dried blood spot (DBS) collection, apply 20-50 μL of whole blood to designated areas on DBS cards, dry for 3 hours at room temperature, and store similarly with desiccant at -20°C [4].
For sample extraction, punch out the entire VAMS tip or a 6-mm diameter disc from the DBS and transfer to a microcentrifuge tube. Add 1000 μL of 100% tetrahydrofuran (THF) containing the internal standard (this compound-d7) and 0.025% ammonium hydroxide [3]. The alkaline conditions facilitate efficient extraction of this compound from the sample matrix. Vortex the mixture vigorously for 60 seconds, then sonicate for 15 minutes to ensure complete extraction. Centrifuge at 15,000 × g for 10 minutes and transfer the supernatant to autosampler vials for analysis.
The extraction efficiency of this compound from VAMS and DBS samples typically exceeds 95%, with minimal matrix effects observed [3] [4]. The use of isotopically labeled internal standard (this compound-d7) corrects for any variability in extraction efficiency or ionization efficiency, ensuring accurate quantification. This microsampling approach is particularly valuable for pediatric populations, remote sampling, and frequent therapeutic drug monitoring where traditional venipuncture may be impractical.
Chromatographic separation for LC-MS/MS analysis is performed using a UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm) maintained at 40°C [3]. The mobile phase consists of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B) with a gradient elution: initial 30% B held for 0.5 minutes, increased to 90% B over 4 minutes, maintained for 1 minute, then returned to initial conditions for re-equilibration. The flow rate is 0.4 mL/min with an injection volume of 5 μL.
Mass spectrometric detection employs electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM). The optimal transitions are m/z 473.2 → 431.2 for this compound and m/z 480.2 → 438.2 for the internal standard this compound-d7 [3]. Instrument parameters should be optimized as follows: curtain gas 35 psi, collision gas medium, ion spray voltage 5500 V, temperature 500°C, ion source gas 1 and 2 at 50 and 60 psi, respectively. The declustering potential and collision energy are typically optimized at 100 V and 45 eV, respectively, for this compound.
The LC-MS/MS method demonstrates excellent linearity (r² > 0.999) across the concentration range of 0.01-1 μg/mL for VAMS samples and 0.02-2 μg/mL for DBS samples [3] [4]. Precision and accuracy meet FDA validation criteria, with intra-day and inter-day precision (%RSD) values below 15% and accuracy within 85-115% of nominal values. The method shows minimal matrix effects (<15% suppression or enhancement) and consistent recovery across the analytical range. A correlation study between VAMS and conventional venous sampling demonstrates good agreement, with a correction factor of approximately 1.12 applied to VAMS concentrations to estimate plasma concentrations [3].
Several parameters require careful optimization to ensure reliable this compound quantification. The extraction solvent composition significantly impacts recovery, particularly for tissue samples where this compound may be sequestered in crystalline form [2] [6]. For tissue homogenates, the 80% DMF-PBS solution has demonstrated superior extraction efficiency compared to pure organic solvents, likely due to improved disruption of drug-matrix interactions [6]. For VAMS and DBS samples, tetrahydrofuran with alkaline additives provides optimal recovery, overcoming the binding of this compound to hemoglobin and other blood components [3].
Mobile phase composition critically influences chromatographic performance. The addition of acidic modifiers (0.1% formic acid) enhances peak shape and ionization efficiency while suppressing silanol interactions that can cause peak tailing [1] [7]. Gradient elution is essential when analyzing this compound in combination with more hydrophilic drugs, as isocratic conditions may result in excessive retention times or poor peak shape for this compound [1]. The column temperature should be maintained consistently, as fluctuations can significantly impact retention time stability due to this compound's highly lipophilic nature.
Poor recovery from tissue samples: Increase the DMF content in the extraction solvent or incorporate a digestion step with protease enzymes to liberate protein-bound this compound. Extended homogenization time (3-5 minutes) may also improve recovery from spleen tissue where crystalline deposits are extensive [2].
Matrix effects in LC-MS/MS: Implement more selective sample cleanup using solid-phase extraction (SPE) with mixed-mode sorbents. Alternatively, optimize the gradient program to delay this compound elution, separating it from early-eluting matrix components that cause ionization suppression [4].
Retention time instability: Ensure consistent mobile phase preparation and adequate column equilibration between gradient runs. The high organic content in the strong wash step may require extended re-equilibration times (5-7 column volumes) for stable retention [1] [7].
Inaccurate VAMS volumes: Train operators in proper sampling technique and visually inspect samples for complete tip saturation. Avoid applying VAMS tips to blood drops on skin surfaces, as this can cause fiber tip contamination and volume inaccuracy [3].
The following workflow diagram illustrates the key decision points in selecting and implementing the appropriate analytical method for this compound quantification:
Figure 1: Method Selection Workflow for this compound Analysis in Biological Samples
Bioanalytical methods for this compound quantification must adhere to international regulatory guidelines, including the ICH Q2(R1) validation criteria and FDA bioanalytical method validation guidance [7]. The validation protocol should comprehensively address specificity, linearity, accuracy, precision, recovery, and stability under various conditions. Specificity must be demonstrated through the analysis of at least six independent sources of the biological matrix, showing no significant interference at the retention time of this compound [3] [7].
The stability assessment should include evaluation of bench-top stability (6-24 hours at room temperature), processed sample stability in the autosampler (24 hours at 10°C), freeze-thaw stability (at least three cycles), and long-term stability at the intended storage temperature (-20°C or -70°C) [3] [7]. For microsampling methods, additional validation of dried sample stability under various humidity and temperature conditions is essential, as this compound may degrade more rapidly in the dried state than in solution [3].
Implement a robust quality control (QC) system comprising at least three concentration levels (low, medium, high) covering the calibration range. Include QC samples in each analytical batch at a frequency of 5-10% of total samples [3] [4]. The acceptance criteria should follow regulatory standards, with at least 67% of QC samples within 15% of nominal concentrations for LC-MS/MS methods or 20% for HPLC-UV methods.
For tissue analysis, include matrix-matched calibration standards and QCs prepared in the same tissue type as study samples, as recovery and matrix effects can vary significantly between different tissues [6]. When analyzing splenic tissue, consider the potential impact of drug-induced splenomegaly on homogenization efficiency and adjust protocol accordingly—increasing homogenization time or solvent volume may be necessary for markedly enlarged spleens [2].
The analytical methodologies presented in this application note provide robust and validated approaches for quantifying this compound in diverse biological matrices. The HPLC-UV methods offer accessible and cost-effective solutions for routine analysis, particularly in resource-limited settings where this compound is frequently used for multidrug-resistant tuberculosis. Meanwhile, advanced LC-MS/MS techniques with microsampling capabilities represent the cutting edge in this compound bioanalysis, enabling simplified sample collection, enhanced sensitivity, and high-throughput applications.
The selection of an appropriate method should be guided by specific research objectives, available instrumentation, and required sensitivity. Regardless of the technique chosen, careful attention to sample preparation, chromatographic conditions, and validation parameters is essential for generating reliable data. These methods collectively support ongoing efforts to optimize this compound therapy through therapeutic drug monitoring, pharmacokinetic studies, and investigation of the complex relationship between drug distribution and pharmacological effects.
Clofazimine (CFZ), a riminophenazine antibiotic initially developed in the 1950s for tuberculosis treatment, has emerged as a critical repurposed agent in the global fight against drug-resistant mycobacterial infections. While it became a cornerstone of multidrug leprosy treatment decades ago, its recent incorporation into shorter regimens for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has revitalized interest in this compound. The World Health Organization now recommends this compound-containing regimens such as the 6-month BPaL regimen (bedaquiline, pretomanid, linezolid) and modified 9-month regimens for MDR/RR-TB patients without fluoroquinolone resistance, highlighting its essential role in modern TB control [1]. The increased deployment of this compound necessitates reliable drug susceptibility testing (DST) methods to monitor emerging resistance and guide effective treatment.
The clinical importance of accurate this compound DST is underscored by concerning resistance patterns emerging across mycobacterial species. A recent meta-analysis of clinical isolates revealed that the pooled resistance rates to this compound were 9.0% (95% CI: 3.0-17.0%) for Mycobacterium avium complex (MAC) and 16.0% (95% CI: 4.0-34.0%) for Mycobacterium abscessus (MABS) isolates [2] [3]. For Mycobacterium tuberculosis, resistance, though currently less common, presents a significant threat to the efficacy of new shorter regimens. The cross-resistance mechanism between this compound and bedaquiline, mediated primarily through mutations in the Rv0678 gene, further complicates treatment outcomes for DR-TB patients [4]. This interconnection emphasizes the critical need for reliable DST methods that can detect resistance early and accurately to preserve the efficacy of these precious therapeutic assets.
Phenotypic drug susceptibility testing methods measure the direct response of mycobacterial isolates to this compound exposure, providing functional information about resistance patterns. The minimum inhibitory concentration (MIC) serves as the fundamental quantitative measurement in phenotypic DST, representing the lowest drug concentration that inhibits visible growth of a microorganism. Determining the MIC is particularly important for this compound due to its unique pharmacokinetic and pharmacodynamic properties, including extensive tissue accumulation and an exceptionally long half-life of approximately 70 days in humans [5].
Table 1: Comparison of Phenotypic DST Methods for this compound
| Method | Medium Type | Incubation Time | MIC Range (μg/ml) | Critical Concentration | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Agar Dilution | Middlebrook 7H10 solid medium | 14-21 days | 0.25->4.0 [6] | 1.0 μg/ml [6] | Excellent reproducibility, reference method | Labor-intensive, longer turnaround |
| REMA | Liquid medium with resazurin dye | 7-10 days [6] | 0.25->4.0 [6] | 1.0 μg/ml [6] | Rapid, cost-effective, suitable for high-throughput | Dye reduction can be affected by bacterial load |
| MGIT 960 | Liquid medium | 10-14 days | Not determined | 1.0 μg/ml [2] | Automated, standardized | Does not provide MIC values [6] |
| Agar Proportion Method | Middlebrook 7H10/7H11 | 14-21 days | Not routinely determined | 1.0 μg/ml [7] | Gold standard for growth-based DST | Time-consuming |
The Resazurin Microtiter Assay (REMA) has emerged as a particularly valuable phenotypic method for this compound DST due to its rapid turnaround time and cost-effectiveness. This colorimetric method utilizes the oxidation-reduction indicator resazurin, which changes from blue to pink upon bacterial growth, allowing for clear visual or spectrophotometric determination of MIC values. Studies demonstrate that REMA shows excellent agreement with reference methods, with essential and categorical agreement for this compound reaching 100% in some evaluations [6]. The method's shorter incubation period (approximately 7 days) compared to conventional solid media methods (14-21 days) represents a significant advantage for clinical decision-making.
When performing phenotypic DST for this compound, special attention must be paid to drug preparation techniques. Research has demonstrated that the choice of diluent significantly impacts results, with dimethyl sulfoxide (DMSO) proving superior to water as a solvent [8]. In one investigation, a perceived rise in this compound-resistant M. tuberculosis isolates was traced to a change in drug preparation methodology rather than genuine resistance emergence. This highlights the critical importance of standardized protocols for reproducible and accurate this compound DST results across laboratories [8].
Genotypic methods for this compound resistance detection identify specific genetic mutations associated with resistance mechanisms, offering the advantage of rapid turnaround times (often 2-4 days) compared to phenotypic methods. The primary molecular targets for this compound resistance detection in Mycobacterium tuberculosis complex include the Rv0678 gene (which encodes a transcriptional repressor of the MmpS5-MmpL5 efflux system) and the pepQ gene (proline aminopeptidase) [4] [7]. Mutations in these genes, particularly in Rv0678, lead to upregulated efflux systems that reduce intracellular this compound accumulation, conferring resistance not only to this compound but also to bedaquiline through a shared mechanism.
The Centers for Disease Control and Prevention (CDC) has implemented a Targeted Next Generation Sequencing (tNGS) assay as part of its Molecular Detection of Drug Resistance (MDDR) service, which comprehensively examines resistance-associated mutations for both first-line and second-line anti-TB drugs, including this compound [7]. This advanced methodology allows for deep sequencing of specific genetic loci known to be associated with drug resistance, providing enhanced detection of heteroresistance (mixed populations of susceptible and resistant bacilli) that might be missed by conventional sequencing methods. The tNGS approach examines 24 amplicons across 16 genes, delivering information on more than 12 anti-tuberculosis drugs simultaneously.
Table 2: Molecular Targets for this compound Resistance Detection
| Genetic Locus | Gene Function | Mutation Types Detected | Reporting Criteria | Technical Methods |
|---|---|---|---|---|
| Rv0678 | Transcriptional repressor of MmpS5-MmpL5 efflux system | Upstream (-84 to -1) and non-synonymous mutations in open reading frame (Val1 to 166*) | All non-synonymous mutations reported [7] | tNGS, Sanger sequencing, pyrosequencing |
| pepQ | Proline aminopeptidase | Upstream (-33 to -1) and non-synonymous mutations in open reading frame (Val1 to 373*) | All non-synonymous mutations reported [7] | tNGS, Sanger sequencing |
| atpE | Bedaquiline target | Upstream and non-synonymous mutations | All non-synonymous mutations reported (bedaquiline resistance) [7] | tNGS, Sanger sequencing |
Recent research has identified specific mutation patterns in clinical isolates resistant to this compound. Sequencing of the Rv0678 gene in resistant isolates has revealed multiple mutations between positions 46 to 220 bp, with the most crucial change being a deletion of guanine (G) nucleotide at positions 307 and 308, resulting in a frameshift and premature stop codon after the 104th amino acid [6]. This mutation produces a truncated protein that presumably loses its repressor function, leading to constitutive expression of the efflux system and reduced drug susceptibility. Other notable amino acid changes include I16L, E18D, F27L, L56R, A61P, T69P, and L74V, though their individual contributions to resistance levels may vary [6].
The Resazurin Microtiter Assay offers a reliable, rapid, and cost-effective method for determining this compound MIC values against mycobacterial isolates. The following protocol has been optimized for Mycobacterium tuberculosis complex isolates:
The agar dilution method serves as a reference phenotypic method for this compound susceptibility testing, providing reproducible MIC values:
Interpretation of this compound DST results requires careful consideration of both phenotypic and genotypic data. For phenotypic methods, the critical concentration (the concentration that distinguishes susceptible from resistant populations) for this compound in liquid culture systems such as MGIT 960 is established at 1.0 μg/mL [2]. Isolates with MIC values at or above this threshold should be considered resistant. Recent studies have reported MIC50 and MIC90 values (MICs that inhibit 50% and 90% of isolates, respectively) for this compound against M. tuberculosis complex at 1.0 μg/mL for both parameters, suggesting a relatively narrow MIC distribution among wild-type strains [6].
Quality control is paramount in this compound DST to ensure reliable and reproducible results. The following measures should be implemented:
When interpreting genotypic results, it is important to recognize that not all mutations in target genes confer the same level of resistance. The WHO mutation catalog provides guidance on interpreting the clinical significance of specific mutations, though this knowledge is continually evolving for newer drugs like this compound [4]. Additionally, clinicians should be aware of the potential for discordant results between phenotypic and genotypic methods, which may occur due to novel resistance mechanisms not yet identified or technical limitations of either method.
The expanding role of this compound in shorter regimens for drug-resistant tuberculosis underscores the critical importance of reliable drug susceptibility testing methods. Both phenotypic and genotypic approaches offer complementary information for detecting resistance, with the Resazurin Microtiter Assay providing a rapid, cost-effective phenotypic option, and targeted next-generation sequencing enabling comprehensive detection of resistance mechanisms. As this compound usage increases globally, continuous resistance monitoring and method standardization will be essential to preserve this valuable therapeutic agent's efficacy. Implementation of the protocols described in these application notes will assist researchers and clinical laboratories in generating accurate, reproducible this compound susceptibility data to support patient care and drug resistance surveillance.
This compound is a synthetic riminophenazine antibiotic initially developed in the 1950s for tuberculosis treatment, later repurposed for leprosy, and more recently rediscovered for multidrug-resistant tuberculosis (MDR-TB) and nontuberculous mycobacterial (NTM) infections [1] [2]. As drug-resistant mycobacterial infections continue to pose significant therapeutic challenges worldwide, this compound has emerged as a critical component of new all-oral regimens for drug-resistant tuberculosis recommended by the World Health Organization [3]. The minimum inhibitory concentration (MIC) determination for this compound provides essential information for both clinical management and drug development, serving as a key parameter for establishing susceptibility breakpoints, guiding treatment decisions, and designing novel therapeutic combinations.
The MIC value represents the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism under specific laboratory conditions. For this compound, MIC determination has proven particularly valuable due to the drug's unique mechanism of action, which includes membrane disruption, respiratory inhibition, and generation of reactive oxygen species [1]. Understanding the MIC distribution of clinical isolates helps establish epidemiological cut-off values, differentiate wild-type from non-wild-type populations, and provides crucial insights for dosage optimization in clinical practice. This comprehensive review summarizes the current methodologies, interpretive criteria, and clinical correlations of this compound MIC determination to support researchers and clinicians in the ongoing battle against drug-resistant mycobacterial infections.
The minimum inhibitory concentration of this compound varies significantly across different mycobacterial species and clinical contexts. The table below summarizes the key MIC values reported in recent literature:
Table 1: this compound MIC Values Against Various Mycobacterial Species
| Mycobacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Critical Concentration (µg/mL) | Study References |
|---|---|---|---|---|---|
| M. tuberculosis (XDR-TB) | 0.25 to >4 | 1 | 1 | Not established | [4] |
| M. avium complex (MAC) | 0.031 to 8 | 0.25 | 1 | ≤0.25 (predictive of treatment success) | [5] [6] |
| M. abscessus | 0.031 to 16 | 0.5 | 4 | ≤0.25 (predictive of treatment success) | [5] [6] |
| MDR-TB isolates | ≤1 (72.3% susceptible) | Not reported | Not reported | 1 (proposed) | [7] |
The MIC distribution patterns provide important insights for both clinical management and resistance monitoring. For Mycobacterium tuberculosis complex isolates, particularly extensively drug-resistant (XDR-TB) strains, this compound demonstrates relatively consistent MIC values with MIC₅₀ and MIC₉₀ both at 1 µg/mL [4]. This narrow distribution suggests limited natural variation in susceptibility among TB complex isolates, though resistant subpopulations exist.
In contrast, nontuberculous mycobacteria (NTM) exhibit substantially wider MIC ranges, reflecting greater intrinsic variation in susceptibility. Mycobacterium avium complex (MAC) isolates demonstrate MIC values spanning from 0.031 µg/mL to 8 µg/mL, while Mycobacterium abscessus shows an even broader range from 0.031 µg/mL to 16 µg/mL [5]. This substantial variability underscores the importance of routine MIC testing for guiding NTM treatment, as the likelihood of treatment success strongly correlates with lower MIC values.
Table 2: Clinical Correlation of this compound MIC Values in NTM Pulmonary Disease
| MIC Value (µg/mL) | Rate of Sputum Culture Conversion | Odds Ratio for Successful Conversion | Clinical Recommendation | Study References |
|---|---|---|---|---|
| ≤0.25 | 100% (8/8 patients) | 39.3 (P = 0.021) | Strongly recommended | [5] [6] |
| >0.5 | Significantly reduced | Reference group | Not recommended as monotherapy | [5] |
| >1 | Not reported | Not reported | Considered resistant in MDR-TB | [7] |
The clinical relevance of this compound MIC values is particularly well-established for NTM pulmonary disease, where a threshold of ≤0.25 µg/mL strongly predicts successful treatment outcomes [5] [6]. Patients with isolates exhibiting MIC values at or below this threshold demonstrated significantly higher rates of sputum culture conversion with an odds ratio of 39.3 compared to those with higher MIC values. This clear correlation between in vitro susceptibility and clinical outcome provides a robust foundation for evidence-based treatment decisions in NTM management.
This compound resistance primarily occurs through mutations that affect drug accumulation or interaction with cellular targets. The major resistance mechanisms include:
Rv0678 mutations: Mutations in the Rv0678 gene, encoding a negative regulator of the MmpS5-MmpL5 efflux pump, represent the dominant resistance mechanism in Mycobacterium tuberculosis [4] [3]. These mutations lead to overexpression of the efflux system, reducing intracellular this compound accumulation. Specific mutations observed in clinical isolates include frameshift mutations at positions 307-308 (guanine deletion) and various amino acid substitutions between positions 46-220 (I16L, E18D, F27L, L56R, A61P, T69P, L74V) [4].
Cross-resistance with bedaquiline: Importantly, Rv0678 mutations confer cross-resistance to bedaquiline, another critically important drug for drug-resistant TB treatment, due to their shared efflux mechanism [3]. This cross-resistance has significant clinical implications for regimen design.
pepQ mutations: Mutations in the pepQ gene (Rv2535c) represent a less common resistance mechanism that also appears to confer some degree of cross-resistance to bedaquiline [3].
Selection of nitroimidazole resistance: Emerging evidence indicates that this compound exposure can select for mutations in genes involved in the activation of nitroimidazole drugs (delamanid and pretomanid), including fbiA, fbiB, fbiC, fbiD, and fgd1 [3]. These mutations typically occur after initial Rv0678 mutations and result in high-level resistance to both delamanid and pretomanid while further elevating the this compound MIC approximately two-fold.
Among nontuberculous mycobacteria, pooled resistance rates vary by species:
These resistance rates underscore the importance of routine drug susceptibility testing for this compound when considering its use in NTM treatment regimens.
The REMA method provides a rapid, cost-effective approach for this compound MIC determination with results available in approximately 7 days [4]. The detailed protocol includes:
Table 3: Reagent Preparation for REMA
| Component | Specification | Preparation | Storage |
|---|---|---|---|
| This compound stock solution | 1 mg/mL in pure DMSO | Filter sterilize (0.22 µm filter) | -20°C in aliquots, protected from light |
| Middlebrook 7H9 broth | Supplemented with OADC (10% v/v) | Sterilize according to manufacturer instructions | 4°C |
| Resazurin solution | 0.02% w/v in distilled water | Filter sterilize (0.22 µm filter) | 4°C, protected from light |
| Bacterial inoculum | Mid-log phase culture (McFarland 0.5) | Dilute in supplemented 7H9 broth to final ~10⁵ CFU/mL | Use immediately |
Procedure:
The REMA method demonstrates excellent agreement with reference methods, with essential and categorical agreement of 100% for this compound against M. tuberculosis complex isolates [4].
The agar dilution method provides a solid-medium based approach for MIC determination:
Procedure:
While the agar dilution method is considered a reference standard, it requires longer incubation times (14-21 days) compared to REMA [4].
The broth microdilution method follows Clinical and Laboratory Standards Institute (CLSI) guidelines:
This method is particularly recommended for NTM isolates according to CLSI standards [5] [8].
The following workflow diagram illustrates the key steps in this compound MIC determination using the most common methodologies:
Diagram 1: Workflow for this compound MIC Determination Using Different Methodologies
This compound demonstrates significant synergistic potential when combined with other antimycobacterial agents, which has important implications for regimen design:
Table 4: Synergistic Combinations of this compound with Other Antimycobacterial Drugs
| Drug Combination | Synergy Rate | Antagonism Rate | Significance | Study References |
|---|---|---|---|---|
| This compound + Ethambutol | 45.8% (11/24 isolates) | <15% | Highest synergy among tested combinations | [7] |
| This compound + Moxifloxacin | 33.3% (8/24 isolates) | <15% | Better than levofloxacin combination | [7] |
| This compound + Levofloxacin | 25.0% (6/24 isolates) | <15% | Moderate synergy | [7] |
| This compound + Amikacin | 16.7% (4/24 isolates) | <15% | Lower but significant synergy | [7] |
| This compound + Capreomycin | 20.8% (5/24 isolates) | <15% | Lower but significant synergy | [7] |
The particularly strong synergy between this compound and ethambutol (45.8% of isolates) suggests this combination may be especially effective in regimen design for multidrug-resistant tuberculosis [7]. Similarly, the superior synergy of moxifloxacin compared to levofloxacin with this compound provides guidance for fluoroquinolone selection in optimized regimens. The low antagonism rates (<15% for all tested combinations) further support the inclusion of this compound in multi-drug regimens with minimal risk of negative interactions.
The following diagram illustrates the workflow for evaluating this compound combinations:
Diagram 2: Workflow for Evaluating this compound Combination Therapy
Currently, the U.S. Food and Drug Administration (FDA) does not recognize formal susceptibility test interpretive criteria (breakpoints) for this compound against any bacterial species, including mycobacteria [9]. This regulatory gap presents challenges for standardized interpretation and reporting of this compound MIC values in clinical settings.
However, the Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this compound susceptibility testing of mycobacteria in documents M24 and M24S [9]. These guidelines represent the current best practices for methodology and interpretation, though established clinical breakpoints remain limited.
To ensure reliable and reproducible this compound MIC results, the following quality control measures are recommended:
This compound MIC determination provides critical information for both clinical management and drug development efforts targeting drug-resistant mycobacterial infections. The resazurin microtiter assay (REMA) offers a rapid, reliable method with results available within 7 days, while agar dilution and broth microdilution serve as valuable reference methods. The strong correlation between low MIC values (≤0.25 µg/mL) and successful treatment outcomes in NTM pulmonary disease provides a clinically relevant threshold for therapeutic decision-making. Furthermore, the significant synergy observed between this compound and ethambutol or moxifloxacin supports the strategic combination of these agents in regimen design. As this compound continues its "journey as a drug finding new applications" [1] [2], standardized MIC determination remains essential for optimizing its use in contemporary antimycobacterial therapy.
The resazurin microtiter assay (REMA) is a colorimetric method used for drug susceptibility testing (DST) and MIC determination. It is based on the reduction of the blue, non-fluorescent dye resazurin to pink, fluorescent resorufin by metabolically active bacteria [1] [2]. This process serves as a visual indicator of cell viability, and the point where this color change ceases corresponds to the MIC of the drug [2].
The following diagram outlines the core experimental workflow for performing the REMA for this compound.
The workflow above is adapted from established methods [2] [3]. Here are critical details for key steps:
REMA is effective for establishing MIC values and understanding resistance. The table below summarizes key data from studies utilizing REMA.
| Parameter | Findings from REMA Studies | Context / Notes |
|---|---|---|
| Typical MIC Range | 0.25 µg/mL to >4 µg/mL [1] | Against XDR-TB clinical isolates. |
| MIC({50})/MIC({90}) | 1 µg/mL for both [1] | Concentration inhibiting 50% and 90% of isolates in a test population. |
| Epidemiological Cut-off (ECOFF) | 0.125 mg/L (tentative) [1] | Suggests wild-type MIC distribution up to this value. |
| Critical Concentration | 1 µg/mL (commonly used) [3] | Tentative concentration in 7H9 broth to define resistance. |
Mutations in the Rv0678 gene are a major mechanism of resistance to this compound (and sometimes bedaquiline) [1] [3]. These mutations result in the overexpression of the MmpS5-MmpL5 efflux system, reducing intracellular drug accumulation [3]. Sequencing of resistant isolates has revealed various mutations in the Rv0678 gene, including point mutations and frameshifts, leading to a truncated, non-functional protein [1].
Beyond standard MIC determination, the REMA can be adapted into a checkerboard assay format to study drug-drug interactions. This is crucial for developing effective combination regimens for drug-resistant TB [2]. By testing two drugs in combination across a range of concentrations, it is possible to determine whether their interaction is synergistic, additive, or antagonistic [2].
Clinical studies demonstrate that clofazimine contributes to successful treatment outcomes for MDR-TB and enables shorter treatment durations.
Table 1: Clinical Efficacy of this compound-Containing Regimens in TB Treatment
| Study Type / Population | Regimen Details | Treatment Outcome | Reference |
|---|---|---|---|
| RCT: Drug-Susceptible TB [1] | 4-month CFZ-based vs. Standard 6-month regimen | Favourable outcome: 96.8% (4-month) vs. 98.1% (6-month); difference within non-inferiority margin. | J Antimicrob Chemother. 2025 |
| Systematic Review: MDR-TB [2] | Various CFZ-containing regimens | 65% (95% CI 54-76) of patients experienced favourable outcomes (cure or treatment completion). | Int J Tuberc Lung Dis. 2013 |
| Systematic Review: XDR-TB [2] | Various CFZ-containing regimens | 66% (95% CI 42-89) of patients experienced favourable outcomes. | Int J Tuberc Lung Dis. 2013 |
Understanding this compound's pharmacokinetics is critical for effective dosing and protocol design.
Table 2: this compound Pharmacokinetic Profile and Dosing Implications [3]
| Parameter | Findings | Dosing Implication |
|---|---|---|
| Absorption | Highly variable (45-62%); enhanced with food. | Administer with meals to improve bioavailability. |
| Distribution | Very high volume of distribution; accumulates in fatty tissue and macrophages. | Long persistence in the body; contributes to long half-life. |
| Half-life | Approximately 70 days [2]; Mean elimination half-life ~25 days [4]. | Slow accumulation and clearance; steady state reached after ~1 month. |
| Key Covariate | Lower plasma exposures in women, explained by higher body fat fraction. | Suggests potential need for dose adjustment in specific populations. |
| Dosing Optimization | Model-based simulations support a loading dose (e.g., 200 mg daily for 2 weeks). | Achieves target efficacy concentration 37 days earlier in a typical patient. |
This compound's efficacy stems from multiple mechanisms targeting the bacterium and modulating the host immune response.
The diagram above summarizes the dual pathways of this compound's action. The bactericidal activity primarily involves membrane disruption. A leading theory is that this compound interacts with bacterial membrane phospholipids, generating antimicrobial lysophospholipids that work synergistically with the parent drug to disrupt potassium uptake and energy production [4]. Additional antibacterial effects may occur through the generation of reactive oxygen species [2] [4].
Simultaneously, this compound exerts a significant immunomodulatory effect. Recent research shows it strongly inhibits the NF-κB signaling pathway, a key regulator of inflammation. This inhibition leads to reduced production of pro-inflammatory cytokines and type I interferons [5]. This immunomodulatory property may help mitigate excessive inflammatory tissue damage during TB treatment.
For researchers aiming to validate or build upon these findings, the following core experimental methodologies are critical.
This protocol is based on studies investigating CFZ's effect on innate immune signaling [5].
1. Cell Culture & Stimulation:
2. Downstream Analysis:
This protocol outlines the approach for Pk modeling and dose optimization, as described by [3].
1. Data Collection:
2. Model Development:
3. Simulation for Dose Optimization:
Integrating this compound into a regimen requires careful management of its unique safety profile.
For researchers and drug developers, the evidence supports specific actions for protocol design:
This compound is a synthetic riminophenazine antibiotic that has been a cornerstone in the management of leprosy (Hansen's disease) since the 1960s. This highly lipophilic compound exhibits dual antimicrobial and anti-inflammatory properties, making it particularly valuable for treating both the mycobacterial infection itself and the troublesome inflammatory complications that often accompany it, especially erythema nodosum leprosum (ENL). This compound's unique mechanism of action involves multiple pathways: it primarily targets bacterial membrane phospholipids, generating antimicrobial lysophospholipids that disrupt bacterial potassium uptake and ATP production, while its anti-inflammatory effects are mediated through suppression of T-lymphocyte activation and proliferation [1] [2]. The World Health Organization (WHO) includes this compound as an essential component of multidrug therapy (MDT) for multibacillary leprosy, specifically recommending its use in combination with rifampicin and dapsone to prevent the development of drug resistance [3] [4].
The significance of this compound in leprosy management extends beyond its direct antibacterial effects. Approximately 5% of the world's population is susceptible to leprosy infection, which can lead to permanent nerve damage, functional sensory loss, and deformities of the hands and feet without proper treatment [5]. The clinical course of leprosy is frequently complicated by acute inflammatory responses known as leprosy reactions, which occur in up to 50% of patients and represent a significant cause of leprosy-related morbidity [6]. These reactions can manifest before, during, or after completion of multidrug therapy and require specialized management approaches. This compound plays a particularly crucial role in managing ENL (Type 2 reactions), which are characterized by painful subcutaneous nodules, fever, neuritis, and multi-system inflammation that can lead to permanent disability if not properly controlled [4] [5].
This compound possesses distinctive pharmacological properties that underlie both its therapeutic efficacy and its unique side effect profile. As a highly lipophilic compound, this compound demonstrates exceptional tissue-penetrating capability and accumulates preferentially in the reticuloendothelial system, adipose tissue, and skin macrophages. The drug's volume of distribution is exceptionally large, with crystalized deposits found in mesenteric lymph nodes, adrenals, subcutaneous fat, liver, bile, gall bladder, spleen, small intestine, muscles, bones, and skin [1]. Following oral administration, this compound absorption ranges from 45-62% and is significantly enhanced when taken with food, with a Cmax of 0.41 mg/L achieved within 8 hours when administered with food compared to 30% lower Cmax and delayed Tmax of 12 hours in fasting state [1].
The elimination half-life of this compound is approximately 25 days, contributing to its prolonged residence time in the body [1]. This extended half-life results from the drug's lipophilicity and its sequestration in fatty tissues, from which it is slowly released. Elimination occurs primarily through the feces, which may represent excretion in the bile, with minimal amounts eliminated in sputum, sebum, sweat, and negligible excretion of unchanged drug and metabolites in urine [1]. The metabolism of this compound involves hydrolytic dehalogenation and deamination reactions followed by glucuronidation, producing three identified metabolites in urine after repeated oral doses, though the pharmacological activity of these metabolites remains unclear [1].
This compound exhibits a multimodal mechanism of action that encompasses both antibacterial and immunomodulatory effects:
Table 1: Key Pharmacological Parameters of this compound
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability | 45-62% | Enhanced with food co-administration |
| Time to Peak Concentration (Tmax) | 8 hours (fed), 12 hours (fasting) | Food increases absorption rate |
| Peak Plasma Concentration (Cmax) | 0.41 mg/L (fed) | 30% lower in fasting state |
| Elimination Half-Life | ~25 days | Extremely slow elimination |
| Protein Binding | Primarily beta-lipoproteins | Saturable at ~10 µg/mL |
| Primary Route of Elimination | Feces/biliary excretion | Minimal urinary excretion |
| Volume of Distribution | Large, tissue-sequestering | Accumulates in fatty tissues and RES |
Erythema nodosum leprosum (ENL) is a severe immune-mediated inflammatory complication that typically occurs in patients with borderline lepromatous (BL) and lepromatous leprosy (LL) forms of the disease. ENL can present before, during, or after multidrug therapy and is characterized by the sudden appearance of tender, erythematous, evanescent subcutaneous nodules accompanied by varying degrees of systemic inflammation [6]. The clinical manifestations of ENL follow three distinct patterns: single acute episodes, recurrent episodes, and chronic disease with varying severity levels [6]. Patients typically present with tender subcutaneous nodules, fever, neutrophilic leukocytosis, and multisystem involvement including iritis, iridocyclitis, arthritis, bone pain, dactylitis, lymphadenitis, edema of extremities, orchitis, and neuritis [4] [6].
The immunopathogenesis of ENL involves multiple mechanisms, including deposition of immune complexes at the tissue level (type III hypersensitivity) and an immune switch from a Th2 to Th1 and Th17 response [5]. Histologically, acute ENL is defined by leukocytoclastic vasculitis and prominent neutrophilic infiltrate throughout the dermis and subcutis, which is gradually replaced by lymphocytes as the lesion evolves [6]. Neutrophils are considered the "signature cell" in ENL and contribute to the associated multi-systemic inflammation through various mechanisms, including the formation of neutrophil extracellular traps (NETs) [6]. The ENLIST ENL Severity Scale (EESS), a validated 10-point severity scale system, is used in clinical practice to assess ENL severity and guide treatment decisions [6].
The management of ENL requires a multimodal approach based on disease severity, chronicity, and treatment response. This compound plays a central role in both acute and chronic ENL management, with dosing strategies tailored to the specific clinical scenario:
Table 2: this compound Dosing Regimens for Leprosy and ENL
| Indication | Dosing Regimen | Duration | Adjunctive Therapies |
|---|---|---|---|
| Multibacillary Leprosy (MDT) | 100 mg daily with meals | At least 2 years or until negative skin smears | Rifampicin 600 mg monthly, Dapsone 100 mg daily |
| Dapsone-resistant Leprosy | 100 mg daily with meals | 3 years combination therapy, then monotherapy | One or more other antileprosy drugs |
| Acute ENL Management | 100-200 mg daily | Until controlled, then taper to 100 mg daily | Prednisone, Thalidomide for severe cases |
| Chronic ENL Management | 200 mg daily for 6 months, then 100 mg daily | 1-2 years total | Methotrexate, corticosteroids as needed |
| Pediatric (10-14 years) | 150 mg monthly + 50 mg alternate days | 12 months (multibacillary), 6 months (paucibacillary) | Weight-adjusted rifampicin and dapsone |
Objective: To characterize the pharmacokinetic and pharmacodynamic properties of this compound in experimental models, providing evidence-based dosing recommendations for clinical applications.
Materials and Methods:
Key Findings:
Objective: To identify and validate biomarkers for ENL diagnosis and prognosis, with emphasis on neutrophil function and neutrophil-to-lymphocyte ratio (NLR) as predictive correlates.
Materials and Methods:
Key Findings:
Table 3: Putative Biomarkers for ENL Diagnosis and Monitoring
| Biomarker Category | Specific Marker | Method of Detection | Clinical Utility | Performance Characteristics |
|---|---|---|---|---|
| Hematological | Neutrophil-to-Lymphocyte Ratio (NLR) | Automated hematology analyzer | ENL diagnosis and severity assessment | Cutoff: 2.95, Sensitivity: 81%, Specificity: 74% |
| Cytokine | IL-6 | ELISA | Monitoring treatment response | Elevated in active ENL, decreases with therapy |
| Cytokine | TNF-α | ELISA | Predicting chronicity | Persistently elevated in chronic ENL |
| Cellular Function | NETosis | Fluorescence microscopy | Pathophysiological insight | Enhanced in ENL neutrophils |
| Acute Phase Reactant | C-reactive protein (CRP) | Immunoturbidimetry | Inflammation monitoring | Correlates with disease activity |
| Serological | S100A12 (ENRAGE) | ELISA | Distinguishing ENL from T1R | Specific for ENL diagnosis |
This compound's journey as a therapeutic agent continues to evolve beyond its traditional role in leprosy management. Recent research has unveiled several promising new applications:
The future of ENL management lies in the development of predictive biomarkers that can guide personalized treatment strategies:
This compound treatment is associated with several characteristic adverse effects that require careful management:
This compound's regulatory status varies by region and indication:
This compound remains an essential therapeutic agent in the management of leprosy and its troublesome complication, erythema nodosum leprosum. Its unique dual antimicrobial and anti-inflammatory properties make it particularly valuable for controlling the complex immunopathological processes involved in ENL. The detailed application notes and experimental protocols provided in this document offer researchers and clinicians evidence-based frameworks for optimizing this compound use in both clinical practice and investigative settings. As research continues to unravel the full potential of this versatile agent, particularly in the realms of drug-resistant tuberculosis and oncology, this compound serves as a compelling example of successful drug repurposing in modern pharmacology. The ongoing investigation of biomarkers for ENL prediction and monitoring holds promise for more personalized approaches to leprosy reaction management, potentially reducing the significant morbidity associated with this neglected disease.
Mycobacterium avium complex (MAC) represents a group of nontuberculous mycobacteria (NTM) that constitute the predominant cause of NTM pulmonary disease (NTM-PD) globally, with rising incidence rates exceeding tuberculosis in many regions. MAC pulmonary disease is particularly challenging to treat due to the intrinsic resistance of these organisms to many conventional antibiotics and the requirement for prolonged multi-drug regimens. The global prevalence of NTM-PD has increased dramatically, with South Korea reporting a rise from 11.4 to 56.7 per 100,000 individuals between 2010 and 2021, surpassing tuberculosis incidence rates. Among older adults (≥65 years), prevalence escalated from 41.9 to 163.1 per 100,000, accounting for 47.6% of cases by 2021 [1].
Current treatment guidelines from the American Thoracic Society, European Respiratory Society, European Society of Clinical Microbiology and Infectious Diseases, and Infectious Diseases Society of America (ATS/ERS/ESCMID/IDSA) recommend a three-drug regimen including a macrolide (azithromycin or clarithromycin), ethambutol, and a rifamycin (rifampin or rifabutin) administered for at least 12 months after culture conversion. Despite these comprehensive regimens, treatment success rates remain approximately 60%, with over 30% of patients experiencing recurrence, often attributable to reinfection rather than relapse [1]. The therapeutic challenges are further compounded by the fact that approximately 40%-50% of patients achieve spontaneous negative culture conversion without therapy, necessitating careful patient selection for treatment initiation based on prognostic indicators including cavitary disease, low body mass index, and positive sputum smears for acid-fast bacilli [1].
Table 1: Current Guideline-Recommended Regimens for MAC Pulmonary Disease
| Disease Severity | First-line Regimen | Alternative Options | Treatment Duration |
|---|---|---|---|
| Nodular/Bronchiectatic (Non-cavitary, mild) | Azithromycin (500 mg) OR Clarithromycin (1000 mg) + Rifampin (600 mg) + Ethambutol (25 mg/kg) thrice weekly | Clofazimine (100 mg daily) + Ethambutol + Macrolide | ≥12 months after culture conversion |
| Fibrocavitary/Advanced (Cavitary or severe) | Azithromycin (250-500 mg daily) OR Clarithromycin (500-1000 mg daily) + Rifampin (600 mg daily) OR Rifabutin (150-300 mg daily) + Ethambutol (15 mg/kg daily) | Addition of IV/nebulized amikacin in severe cases; this compound substitution for rifamycins | ≥12 months after culture conversion |
| Macrolide-Resistant | Based on drug susceptibility testing + Amikacin (IV or inhaled) + this compound + 2-3 other drugs | Bedaquiline, linezolid, or other second-line agents | Individualized, often >24 months |
This compound, a riminophenazine antibiotic initially developed for leprosy treatment, has emerged as a promising agent for MAC infections, particularly in treatment-refractory cases. A large-scale meta-analysis published in 2021 that included 40 studies (19 with this compound regimens and 21 with non-clofazimine regimens) revealed a pooled treatment success rate of 56.8% in this compound-containing regimens compared to 67.9% in non-clofazimine groups. Notably, the analysis demonstrated that subgroup efficacy varied significantly, with HIV patients having disseminated MAC infection showing higher response rates (58.7%) within the this compound group compared to non-HIV patients [2]. This suggests that this compound may play a particularly valuable role in specific patient subpopulations.
The position in therapy for this compound in MAC treatment continues to evolve. Current guidelines predominantly recommend this compound as a second-line agent or for severe/refractory cases, primarily due to the more extensive evidence base for macrolide-containing regimens. However, emerging data suggests that regimen modification with this compound substitution for rifampin may be beneficial in certain clinical scenarios. Research indicates that only regimens combining rifampin with ethambutol or this compound with ethambutol effectively prevent the development of macrolide resistance during treatment, highlighting the resistance prevention potential of this compound-containing regimens [1].
Table 2: Clinical Outcomes of this compound-Containing Regimens for MAC Infection
| Study Type | Patient Population | This compound Regimen | Comparative Efficacy | Special Notes |
|---|---|---|---|---|
| Meta-analysis (2021) | MAC pulmonary disease | Variable (mostly 100 mg daily) | 56.8% success vs. 67.9% in non-clofazimine groups | Higher success (58.7%) in HIV patients with disseminated infection [2] |
| Retrospective Cohort | MAC pulmonary disease | This compound + Ethambutol + Macrolide | Comparable to standard therapy | Effective in preventing macrolide resistance [1] |
| Randomized Trials | Disseminated MAC in HIV | This compound + Clarithromycin + Ethambutol | Improved survival vs. macrolide alone | Reduced emergence of resistance [2] |
Drug screening protocols for evaluating this compound against MAC isolates require standardized methodology to ensure reproducible results. The minimum inhibitory concentration (MIC) determination follows Clinical and Laboratory Standards Institute (CLSI) guidelines for slowly growing mycobacteria. The protocol involves:
For synergy studies, checkerboard assays evaluating this compound combined with other antimycobacterials (particularly amikacin) have demonstrated promising results. Studies report synergistic interactions between this compound and amikacin against 82% of M. abscessus subsp. abscessus isolates and 100% of M. chelonae isolates when tested using this methodology [3].
In vivo evaluation of this compound for MAC infection utilizes murine models that recapitulate key aspects of human disease. The following protocol outlines a standard approach:
This model has demonstrated that This compound incorporation into multidrug regimens enhances bacterial clearance from tissues, particularly in disseminated infection models, providing preclinical support for its use in severe MAC infections.
Recent research has revealed immunomodulatory properties of this compound that extend beyond its direct antimicrobial activity. To evaluate these effects, particularly in the context of host-directed therapy, researchers have developed sophisticated 3D model systems:
This protocol has proven valuable in elucidating the dual mechanisms of this compound - both direct antimicrobial activity and immunomodulatory effects that may contribute to its efficacy in chronic infections like MAC.
This compound exerts its antimycobacterial effects through multiple mechanisms that collectively disrupt MAC viability and persistence. The primary mechanism involves inhibition of the bacterial respiratory chain, where this compound acts as an artificial electron acceptor, competing with NADH. This process leads to reduced cellular ATP generation and the production of damaging reactive oxygen species [2]. Additionally, this compound interacts with bacterial ion transporters in the outer membrane, further compromising cellular integrity and function [2].
Beyond these direct antimicrobial effects, this compound demonstrates significant immunomodulatory properties that contribute to its efficacy against intracellular pathogens like MAC. Recent research has revealed that this compound promotes E2F1 activation in CD8+ T cells, enhancing their antitumor functionality in cancer models, which may parallel beneficial immunomodulation in chronic infections [4]. Simultaneously, this compound counteracts pathogenic Th17 cells, a T-cell subset implicated in autoimmune pathology and potentially detrimental inflammatory responses in mycobacterial diseases [4].
The transcriptional impact of this compound extends to modulation of key non-coding RNAs, including downregulation of MALAT1 and NEAT1, which are associated with cell proliferation, migration, and drug resistance in various disease models [5]. Furthermore, in neurodegenerative models, this compound has been shown to stimulate mitochondrial biogenesis through peroxisome proliferator-activated receptor gamma (PPARγ), rescuing mitochondrial dysfunction [6]. This effect on host cell mitochondria may additionally contribute to its activity against intracellular pathogens like MAC that exploit host metabolic pathways.
Diagram 1: Multimodal mechanisms of action of this compound against Mycobacterium avium complex, showing both direct antibacterial effects and host-directed immunological and metabolic modulation
The development of inhaled formulations of this compound represents an innovative approach to enhance drug delivery to the primary site of MAC pulmonary infection while minimizing systemic exposure. Recent clinical trials have evaluated nebulized this compound inhalation suspension for refractory NTM lung disease. The ICoN-1 trial was a multinational, randomized, double-blind, placebo-controlled Phase 3 study designed to evaluate the efficacy and safety of this compound inhalation suspension when added to guideline-based therapy in adults with refractory MAC lung disease [7] [8].
Despite the scientific rationale, in November 2025, MannKind Corporation announced discontinuation of the ICoN-1 trial following a futility determination based on medical monitoring data. Analysis of sputum culture conversion data from the first 46 participants who completed the double-blind treatment phase revealed no conversions, indicating unlikely achievement of the study's primary endpoint [7]. This setback highlights the formulation challenges in pulmonary delivery of antimycobacterial agents. Importantly, this outcome does not impact the development of MNKD-102, MannKind's dry powder inhalation formulation of this compound, which remains under consideration for future clinical advancement [7].
Based on recent clinical trial experience, future studies of this compound for MAC infection should incorporate several key design elements:
Research has revealed that This compound's applications extend well beyond its traditional antimicrobial role, demonstrating significant potential in oncology and neurodegenerative diseases. In cancer research, this compound has shown remarkable synergistic activity when combined with immune checkpoint inhibitors (anti-PD-1 + anti-CTLA-4). In murine models of colorectal cancer (MC38), melanoma (D4M.3A), lymphoma (A20), and lung cancer (LL/2), the addition of this compound to dual immunotherapy resulted in significantly improved tumor eradication and long-term survival compared to immunotherapy alone [4].
The anti-cancer mechanisms appear multifaceted, with studies demonstrating that this compound reduces cancer cell migration and metastatic potential, decreases aldehyde dehydrogenase (ALDH) activity (a marker of cancer stem cells), and modulates key non-coding RNAs associated with tumor progression and drug resistance [5]. In prostate cancer models, this compound showed particular efficacy against metastatic castration-resistant prostate cancer (mCRPC), both as a single agent and in combination with docetaxel, where it exhibited strong synergism and reduced docetaxel dose requirements by more than 20-fold in resistant cell lines [5].
In neurodegenerative disease, this compound has demonstrated neuroprotective potential in models of polyglutamine (polyQ) diseases, including Huntington's disease. Through computational analyses of transcriptional signatures, researchers determined that this compound stimulates mitochondrial biogenesis via peroxisome proliferator-activated receptor gamma (PPARγ), rescuing mitochondrial dysfunction triggered by mutant huntingtin protein [6]. This unexpected activity highlights the diverse molecular targets of this compound and suggests potential for therapeutic repurposing beyond infectious diseases.
This compound represents a valuable therapeutic option for MAC infections, particularly in treatment-refractory cases, with evolving roles in severe disease and specific patient subpopulations. The multimodal mechanisms of action, encompassing both direct antimicrobial effects and host-directed immunomodulation, provide a strong scientific rationale for its continued investigation and optimized deployment. While recent setbacks in inhaled formulation development highlight the challenges of novel delivery approaches, the established efficacy of oral this compound in combination regimens supports its ongoing role in MAC management.
Future research directions should focus on personalized medicine approaches through biomarkers predicting treatment response, optimized combination strategies leveraging this compound's immunomodulatory properties, and further exploration of its potential in therapeutic repurposing for non-infectious conditions. Additionally, continued formulation development aimed at enhancing lung targeting while minimizing systemic adverse effects remains a valuable pursuit despite recent clinical setbacks. As MAC infections continue to increase globally, with prevalence rates rising 7.5% annually in the U.S. according to claims-based studies, the need for effective therapeutic options like this compound becomes increasingly urgent [8].
| Question | Evidence-Based Answer | Key Research Insights |
|---|---|---|
| What is the prevalence and onset of skin discoloration? | Very common (>94% of patients); onset within a few weeks of treatment [1]. | Discoloration is the most dominant side effect in clinical studies, occurring in the vast majority of subjects [1]. |
| What is the underlying mechanism? | Primarily due to partitioning of the soluble free base form of CFZ into subcutaneous fat, not crystal deposits [1]. | Research using a non-precipitating analog confirmed pigmentation without Crystal-Like Drug Inclusions (CLDIs). Reflectance spectroscopy of mouse skin showed a signal for the soluble drug [1]. |
| Is the discoloration reversible? | Yes, it is reversible upon drug cessation, but resolution is slow [2] [3]. | Complete clearing can take several months to years due to the drug's long half-life (~70 days) and extensive tissue storage [2] [3]. |
| Does it cause photosensitivity? | Evidence suggests it can, though considered rare [2] [4]. | A case report in a cat documented photosensitization resembling actinic dermatitis. Researchers should consider this in animal model husbandry [4]. |
For a technical overview, the following table summarizes the key characteristics of clofazimine-induced skin pigmentation based on clinical and preclinical data.
| Characteristic | Details | References |
|---|---|---|
| Reported Frequency | >94% of patients (most common side effect) | [1] |
| Color Description | Reddish to brownish-black; orange-pink | [2] [5] |
| Primary Locations | Skin (especially sun-exposed), conjunctiva, cornea, tears | [2] |
| Other Secretions/Fluids Affected | Sweat, sputum, urine, and faeces can become discolored | [2] |
| Half-Life & Reversibility | Long half-life (~70 days); reversible but slow (months to years) | [3] [5] |
Here are detailed methodologies for key experiments cited in the research on this compound-induced pigmentation.
This assay identifies compounds with a lower tendency to form crystalline precipitates (CLDIs) in acidic environments [1].
*Key Materials:
Procedure:
This method uses a standardized color space to quantitatively track skin color changes over time in preclinical studies [6] [7].
*Key Materials:
Procedure:
ITA° = [arctan((L* - 50)/b*)] * 180/π. Lower ITA° values indicate darker skin phenotypes.The following table outlines strategies to manage and investigate skin discoloration in a research setting.
| Strategy | Application in Research | Notes |
|---|---|---|
| Compound Analog Screening | Use in vitro precipitation assay to screen for analogs with reduced CLDI formation potential [1]. | Analog 568 is a research example that causes pigmentation without forming detectable CLDIs. |
| Formulation Optimization | Explore drug delivery systems (e.g., nano-formulations) that alter tissue distribution and bioavailability. | The commercial micronized formulation (Lamprene) was designed to improve absorption [8]. |
| Objective Colorimetry | Employ CIELAB color space for quantitative, non-invasive tracking of pigmentation in animal models [6]. | Replaces subjective scoring; allows for robust statistical analysis. |
| Mechanistic Investigation | Use spectroscopic and microscopic techniques (e.g., reflectance spectroscopy, polarized light) on tissue sections [1]. | Key for differentiating soluble drug partitioning from crystalline deposits. |
The following table summarizes the core characteristics of clofazimine-induced gastrointestinal effects and crystal deposition based on current literature.
| Aspect | Description & Key Details |
|---|---|
| Primary GI Effects | Gastrointestinal intolerance, abdominal/epigastric pain, diarrhea, nausea, vomiting [1]. Up to 50% of patients can experience these effects [1]. |
| Underlying Pathology | Crystal deposition in the lamina propria of the small intestine (crystal-storing histiocytosis) [2]. |
| Dose Relationship | Enteritis is more common with higher doses used to treat lepra reactions [2]. |
| Clinical Consequences | Can lead to severe complications including bowel obstruction, gastrointestinal bleeding, and eosinophilic enteritis [1]. May be misdiagnosed as a condition requiring unnecessary laparotomy [2]. |
| Resolution | Symptoms and pathological findings show marked improvement after discontinuation of the drug [2]. |
For researchers investigating this adverse effect, here are the methodologies and diagnostic approaches cited in the literature.
In Vitro Precipitation Assay [3]: This assay mimics the lysosomal microenvironment to screen for a drug's potential to form crystals.
Diagnostic Pathological Identification [2]: A definitive diagnosis of this compound-induced enteropathy requires histological examination.
The diagram below illustrates the proposed mechanism of this compound crystal deposition and its pathophysiological consequences in the gastrointestinal tract.
Q1: What is the chemical basis for this compound crystal formation in the GI tract? this compound is a weakly basic, highly lipophilic compound. In the acidic pH of the lysosomal microenvironment within tissue macrophages, the drug can precipitate and form hydrochloride salt crystals, leading to crystal-storing histiocytosis [3].
Q2: Are there any predictive in vitro models for this adverse effect? Yes, an in vitro precipitation assay that mimics the lysosomal conditions (pH 4.5, 100 mM chloride) can be used to predict a compound's potential to form crystals, helping to screen related drug candidates early in development [3].
Q3: How can researchers distinguish this condition from other GI pathologies in animal models? The key diagnostic feature is the identification of red-colored, birefringent crystals within histiocytes on biopsy samples of the small intestine, particularly the jejunum. Without knowledge of this specific pathology, the symptoms and radiological findings can be misdiagnosed as other conditions like Crohn's disease [2].
Q4: Does skin pigmentation, the most common side effect, result from the same crystal deposition? Recent research suggests not. Studies in mice indicate that skin pigmentation is likely caused by the partitioning of the soluble, free-base form of the drug into subcutaneous fat, not by the macroscopic crystal deposits found in internal organs [3].
The table below summarizes the genes and specific mutation sites associated with resistance to this compound (CFZ) and bedaquiline (BDQ), based on recent studies.
| Gene | Function / Encoded Protein | Reported Mutation Sites (Nucleotide and/or Amino Acid) | Associated Drug Resistance | Key Findings / Notes |
|---|
| Rv0678 | Transcriptional repressor of the MmpS5-MmpL5 efflux pump [1] [2] | - 214 C→T, 407T→C [3]
This protocol outlines how to determine the Minimum Inhibitory Concentration (MIC) of this compound for M. tuberculosis isolates.
This protocol describes methods to identify mutations in the Rv0678 and other candidate genes.
Rv0678 mutations without majorly compromising specificity [6].The following diagram illustrates the mechanism of Rv0678-mediated resistance and the recommended steps for its genetic diagnosis.
Rv0678 confer cross-resistance between CFZ and BDQ [1] [5]. This can potentially limit treatment options for MDR-TB, making susceptibility testing critical.atpE Ile66Val mutation was experimentally shown not to increase the MIC above the critical concentration in one study, highlighting that not all mutations in candidate genes cause resistance [4].
This compound suffers from significant intersubject variability in absorption due to its challenging physicochemical properties. The table below summarizes the core issues and their impacts.
| Key Property | Description | Impact on Absorption & Variability |
|---|---|---|
| Aqueous Solubility | Extremely low; less than 1 µg/mL in gastric pH, and below spectrophotometric detection limits in water. [1] | The primary limiting factor for dissolution and absorption. Leads to low and erratic bioavailability. [2] [3] |
| Lipophilicity | Very high (Log P = 7.66). [1] | Strongly influenced by dietary fat, leading to variable absorption. [4] |
| Food Effect | Bioavailability increases to 145% (90% CI, 107-183%) with a high-fat meal compared to fasting. Orange juice and antacids reduce it to ~80%. [4] | A major source of variability if not controlled, causing high inter- and intra-subject variability in plasma levels. [4] [1] |
| Physicochemical Form | Coarse crystals have very low bioavailability; the marketed product (Lamprene) uses a micronized suspension to improve absorption. [3] | Differences in particle size and formulation can lead to significant differences in dissolution and absorption rates. |
To overcome these challenges, several advanced formulation strategies have been explored. The following workflow diagram outlines the decision-making path for selecting an appropriate strategy.
Here are the methodologies for two of the most prominent strategies:
1. Protocol for Self-(Micro)Emulsifying Drug Delivery Systems (SEDDS/SMEDDS) This strategy is highly effective as it keeps the drug in a solubilized state throughout the GI tract.
2. Protocol for Nanostructured Lipid Carriers (NLCs) NLCs offer a robust nanoparticulate system to enhance the delivery of this compound.
| Challenge | Potential Solution |
|---|---|
| Drug Precipitation upon dispersion | Optimize surfactant/oil ratio; use lipid digestion products; employ enteric coating to avoid gastric pH. [1] |
| Low Drug Loading | Use lipids in which the drug has high solubility (e.g., oleic acid); employ NLCs over SLNs for higher capacity. [6] [1] |
| Variable Bioavailability | Control for food effects (administer with fat); use formulations that promote consistent lymphatic transport. [4] [5] |
| Skin Pigmentation & QTc Prolongation | Monitor serum concentrations at steady-state, as QTc prolongation is correlated with serum levels. Note that pigmentation is not concentration-dependent in the same way. [8] |
| Drug Interactions | Be aware that concomitant use of rifampicin (a p-glycoprotein inducer) can reduce this compound exposure by ~22%. [8] |
The table below summarizes key quantitative findings on the risk of QTc prolongation associated with this compound.
| Dosing Regimen | Effect on QTc Interval | Key Findings & Risk Proportions | Source |
|---|
| 100 mg daily (standard) | Significant prolongation | ► Mean ΔQTcF: ~16-20 ms over 14 days [1] [2] ► Predicted ΔQTcF >30 ms: 2.52% of patients [1] | [1] [2] | | 200 mg daily (2-week load) | Increased prolongation | ► Predicted ΔQTcF >30 ms: 11.6% of patients [1] | [1] | | 300 mg daily (2-week load) | Highest prolongation | ► Predicted ΔQTcF >30 ms: 23.0% of patients [1] ► Absolute QTcF >450 ms: 3.42% at steady state [1] | [1] | | Combination Therapy | Additive/Synergistic risk | ► Adj. Hazard Ratio for QTcF ≥501 ms: 4.35 (vs. no this compound) [3] ► Risk further increased with fluoroquinolones (adjHR 3.43) and high-dose moxifloxacin (adjHR 6.54) [3] | [3] | | Pediatric Population | Lower observed risk | ► Linear concentration-QTcF relationship (0.05 ms/µg/L) [4] ► No severe prolongation (≥500 ms) observed in study cohorts [4] [2] | [4] [2] |
For researchers designing studies or monitoring protocols, the following methodologies are critical.
The relationship between this compound concentration and QTc prolongation is best described by a maximum effect ( Emax ) model [1].
The following diagram illustrates the logical workflow for monitoring and managing QTc prolongation in patients or study participants receiving this compound.
Summary of Clinical Monitoring Protocol:
The effect of clofazimine on CYP3A4 is dual-phase, hinging on concentration and exposure time. The table below summarizes the key quantitative findings from in vitro studies.
| Effect Type | Experimental System | Key Finding/Value | Reported Concentration | Citation |
|---|---|---|---|---|
| Inhibition | Human Liver Microsomes | [I]max,u/Ki = 6.3 (midazolam), 5.7 (testosterone) | N/A | [1] |
| In vitro CYP3A4 inhibition assay | IC50 = 1.69 µM | 1.69 µM | [2] | |
| Induction | HepaRG cells | Weak induction observed | >0.25 µM | [2] |
These findings lead to a mechanistic understanding of this compound's effects, which can be visualized in the following pathway.
This protocol assesses the reversible inhibition potential of this compound on CYP3A4 activity in human liver microsomes (HLMs) [1].
Key Materials:
Procedure:
Data Analysis:
This protocol evaluates the potential of this compound to induce CYP3A4 expression in a human hepatocyte model [2].
Key Materials:
Procedure:
Data Analysis:
Q1: Is this compound a clinical concern for CYP3A4-mediated drug-drug interactions (DDIs)?
Q2: How should I interpret conflicting in vitro data showing both inhibition and induction?
Q3: What are the recommended concentrations for testing this compound in vitro?
Current large-scale pharmacovigilance and review studies do not identify hepatotoxicity as a prominent safety signal for this compound. The most significant adverse events are related to other systems.
| Evidence Type | Key Findings on Hepatotoxicity | Primary Safety Signals Identified |
|---|---|---|
| Pharmacovigilance Study (2025) [1] | No liver-related AEs were among the top signals. The study did not identify hepatotoxicity as a disproportionate reporting signal. | QT prolongation, Drug resistance, Skin hyperpigmentation, Respiratory failure [1] |
| Narrative Review (2023) [2] | Does not highlight hepatotoxicity as a known or common issue associated with this compound use. | Skin discoloration, GI disturbances, QT prolongation [2] |
While not strongly linked with clinical liver injury, this compound is metabolized in the liver. Understanding its metabolic pathways is crucial for comprehensive safety profiling.
The diagram below summarizes the key metabolic pathways of this compound as identified in human liver microsomal studies [3].
The primary enzymes involved in these metabolic pathways are summarized below [3]:
| Metabolic Reaction | Primary Enzyme(s) Responsible |
|---|---|
| Formation of Hydrolytic-dehalogenated CFZ | CYP1A2 |
| Formation of Hydrolytic-deaminated CFZ | CYP3A4/A5 |
| Formation of Oxidative Metabolites (Hydroxylated/Hydrated CFZ) | Can occur non-enzymatically; specific CYPs not fully defined |
| Glucuronidation of Oxidative Metabolites | UGT1A1, UGT1A3, UGT1A9 |
| Glucuronidation of Hydrolytic-deaminated CFZ | UGT1A4, UGT1A9, UGT1A3, UGT2B4 |
Given that hepatotoxicity is not a primary clinical concern, standard GLP-compliant toxicology studies in animals are sufficient. The focus should be on its known accumulation patterns (e.g., in adipose tissue and the reticuloendothelial system) [2]. Clinical monitoring of liver enzymes is recommended as part of general safety, but dedicated in vitro assays for hepatotoxicity are not a priority based on current evidence.
The identified cytochrome P450 enzymes are crucial. When designing DDI studies, prioritize investigating interactions with:
This compound itself is not a known significant inducer or inhibitor of these enzymes, but its long half-life and accumulation require careful study design for interaction assessment.
For clinical trials and patient management, the consensus from recent reviews and pharmacovigilance data suggests:
This protocol outlines how to characterize this compound metabolism in human liver microsomes, a key experiment for understanding its hepatic processing [3].
Q1: What is the clinical significance of this compound's pharmacokinetic interactions with second-line TB drugs? Recent clinical evidence suggests that the pharmacokinetic interaction between this compound and other key drugs for drug-resistant TB (DR-TB) is minimal. A 2024 clinical study specifically designed to assess these interactions found no significant impact on the pharmacokinetics of isoniazid, linezolid, or cycloserine [1].
The one exception was levofloxacin, for which this compound co-administration caused a 15% reduction in clearance, leading to a 19% increase in the area under the curve (AUC). The study authors concluded this change is unlikely to be of major clinical significance [1]. The table below summarizes these key findings.
| Concomitant TB Drug | Effect of this compound Co-administration | Clinical Significance |
|---|---|---|
| Isoniazid | No significant change in pharmacokinetics [1] | Not clinically significant |
| Linezolid | No significant change in pharmacokinetics [1] | Not clinically significant |
| Cycloserine | No significant change in pharmacokinetics [1] | Not clinically significant |
| Levofloxacin | 15% reduction in clearance; 19% increase in AUC [1] | Unlikely to be major clinical significance |
Q2: How many drugs are known to interact with this compound, and what are the primary concerns? Databases indicate that this compound has a broad theoretical interaction profile with 362 drugs, classified as follows [2]:
The primary mechanism for many of these potential interactions is QT interval prolongation [3]. Concomitant use of this compound with other drugs that prolong the QT interval could have an additive effect, increasing the risk of fatal arrhythmias. Key drugs of concern include, but are not limited to, bedaquiline, fluoroquinolones, and certain antiarrhythmics like amiodarone [2] [3].
Q3: What are the key experimental methods for identifying this compound DDIs? A tiered approach, combining in vitro and in vivo methods, is standard for evaluating DDIs during drug development [4]. The following workflow outlines the key stages and methods.
Detailed Experimental Protocols:
Q4: What are the key pharmacokinetic properties of this compound that influence its DDI profile? Understanding this compound's unique pharmacokinetics is essential for interpreting DDI risks [6] [7]:
| Challenge | Potential Root Cause | Recommended Action |
|---|---|---|
| Theoretical QT Prolongation Risk | Additive cardiotoxicity with concomitant QT-prolonging drugs. | Conduct thorough ECG monitoring in preclinical and clinical studies. In vitro hERG channel assay data can help assess risk early [3] [4]. |
| Variable Drug Exposure | High lipophilicity and tissue sequestration leading to complex PK. | Use a loading dose regimen in clinical trials to achieve steady-state concentrations faster. Design studies with rich PK sampling to characterize distribution [6]. |
| Interpreting In Vitro DDI Data | In vitro systems may not fully replicate human in vivo conditions. | Use in vitro data to inform risk-based clinical DDI strategy. Leverage PBPK modeling to bridge in vitro-in vivo extrapolation before committing to complex clinical trials [4]. |
| Study Type & Regimen Description | Treatment Duration | Key Efficacy Findings | Key Safety Findings | Relevance to Duration & Relapse |
|---|
| Clinical Trial (MDR/RR-TB with FQ resistance) [1] Core: Bedaquiline (Bdq), Linezolid, this compound (Cfz) | Bdq for 5-8 months | Adjusted treatment success probability: 75% - 84% [1] | Not highlighted in results | Reinforcing the core regimen (e.g., longer Bdq) did not significantly improve success rates, suggesting the core duration is sufficient in this population [1]. | | Clinical Trial (Drug-Susceptible TB) [2] Isoniazid, Rifapentine, Pyrazinamide, Ethambutol, Cfz | 3 months | No improvement in culture conversion by week 12 vs. standard care. Higher unfavorable outcomes (52% vs. 27%) by week 65 [2]. | Significantly higher Grade 3+ adverse events (45% vs. 16%) [2] | A 3-month duration with this regimen was ineffective and less safe, indicating a shorter duration is not universally viable [2]. | | Clinical Trial (Drug-Susceptible TB) [3] Cfz, Prothionamide, Pyrazinamide, Ethambutol | 4 months | Lower sustained success vs. 6-month standard regimen. Mainly due to regimen changes from drug-induced hepatitis [3]. | High incidence of drug-induced hepatitis [3] | Suggests a 4-month duration with this regimen is inferior, primarily due to safety/tolerability issues that disrupt treatment completion [3]. | | Preclinical Study (Mice) [4] Oral: Cfz, Bdq, Pyrazinamide, Delamanid + Intranasal: Bdq, Delamanid | ~3 weeks | Dramatically shortened time to relapse-free cure (by ~85%) vs. standard regimen. Adding intranasal therapy further accelerated cure [4]. | Well tolerated; minor, transient weight loss noted with combined intranasal/oral therapy [4] | Suggests novel drug delivery routes (inhalation) could be a key strategy for optimizing duration and preventing relapse, moving beyond oral administration alone [4]. |
For researchers designing animal studies to evaluate relapse, here is a detailed methodology based on the preclinical study [4].
1. Aim: To determine the time required to achieve relapse-free cure after treatment with a this compound-containing regimen. 2. Animal Model: * Use female BALB/cJ mice (e.g., 9 weeks old). * Infect via aerosol with a suspension of M. tuberculosis (e.g., Erdman strain). This is considered Day 0. 3. Treatment Phase: * Start: Begin antibiotic treatment 14 days after aerosol infection. * Schedule: Administer drugs 5 days per week (Monday-Friday). * Duration: Treat for a pre-defined period (e.g., 1.5 to 3 weeks in relapse studies). * Formulation: Suspend drugs in 0.15% agarose and administer by oral gavage. If using multiple drugs with compatibility issues (e.g., rifampin, this compound), administer them separately with a 1-hour gap. * Intranasal Supplement: For investigational arms, drugs like bedaquiline and delamanid can be suspended in a vehicle like Infasurf or perfluorooctyl bromide (PFOB) and administered via intranasal instillation to anesthetized mice [4]. 4. Relapse Assessment Phase: * Holding Period: After the last treatment dose, hold all mice without any treatment for a set period (e.g., 3 months) to monitor for disease relapse. * Endpoint Analysis: Euthanize mice at the end of the holding period. * Culture: Aseptically remove the entire lungs, homogenize them in phosphate-buffered saline (PBS), and plate the homogenate to enumerate colony-forming units (CFUs). * Criterion for Relapse-Free Cure: The regimen is considered to have achieved relapse-free cure if no bacilli are detected in the lung homogenate cultures after this extended holding period [4].
The following workflow diagram illustrates this experimental design.
FAQ: The relapse rate in our mouse model is unexpectedly high despite using a promising this compound-containing regimen. What factors should we investigate?
Q1: Is the drug formulation and bioavailability optimal?
Q2: Could we be dealing with emerging drug resistance?
Q3: Is the treatment duration sufficient for sterilizing activity?
Understanding the mechanisms of action and resistance is critical for designing regimens that prevent relapse. The diagram below summarizes the current understanding of how this compound and bedaquiline work and how cross-resistance can develop, which is a key risk for treatment failure.
I hope this technical support content provides a solid foundation for your research. The field is advancing rapidly, particularly in exploring novel drug combinations and delivery methods to enhance the efficacy of this compound.
The fundamental difference between these drugs lies in how they attack the Mycobacterium leprae bacterium.
Dapsone is a bacteriostatic drug. It acts as a structural analog of para-aminobenzoic acid (PABA), competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This inhibition disrupts the folate biosynthesis pathway, which is essential for bacterial DNA replication [1]. Its effect is to stop the bacteria from multiplying.
Clofazimine is considered bactericidal and has a more complex, multi-faceted mechanism [1]. Proposed actions include:
The diagram below illustrates the distinct pathways through which dapsone and this compound exert their anti-leprosy effects.
Recent large-scale analyses provide a quantitative perspective on the risks associated with each drug. A comprehensive pharmacovigilance study of the FDA Adverse Event Reporting System (FAERS) from 2004 to 2025 identified key safety signals for this compound [3]. The table below shows the strongest signals, measured by Reporting Odds Ratio (ROR).
| Adverse Event (PT) | Reporting Odds Ratio (ROR) | Signal Strength |
|---|---|---|
| QT prolongation | 37.61 | Strong |
| Drug resistance | 17.31 | Strong |
| Skin hyperpigmentation | 13.07 | Strong |
| Respiratory failure | 7.46 | Moderate to Strong |
This study, which analyzed 1,287 reports of this compound-associated adverse events, found that 77.3% were serious, including outcomes like hospitalization (18.1%) and death (11.6%) [3]. Time-to-onset analysis also revealed that cardiac and gastrointestinal events can occur early, while dermatological reactions like skin pigmentation may be delayed [3].
For dapsone, the safety profile is dominated by two major risks:
A major challenge in leprosy-endemic areas is the lack of access to pre-treatment screening for these genetic markers, which forces the continued use of dapsone without adequate safety precautions [4].
The comparative profiles of dapsone and this compound lead to several key considerations for treatment and future development:
| Treatment Strategy | Adjusted Probability of Treatment Success (95% CI) | Treatment Success Ratio (95% CI) |
|---|---|---|
| Core Regimen (Bdq 5-8 months, Lzd, Cfz) [1] | 0.75 (0.61–0.89) [Reference] | 1.00 [Reference] |
| Reinforced with Bdq ≥9 months [1] | Not separately reported | 1.01 (0.79–1.28) |
| Reinforced with Bdq ≥9 months + Dlm [1] | Not separately reported | 1.01 (0.81–1.31) |
| Reinforced with an Injectable [1] | Not separately reported | 1.11 (0.92–1.39) |
| Reinforced with Bdq ≥9 months + Dlm + Imp [1] | Not separately reported | 1.11 (0.90–1.41) |
> Important Note on Data: The reported success ratios show that while some reinforced regimens had modestly higher point estimates, the confidence intervals for all comparisons were wide and included the value 1.0. This indicates that the observed differences were not statistically significant, and the study could not conclusively determine that reinforced regimens were superior to the core regimen [1].
The potency of this combination stems from the distinct and complementary mechanisms of action of each drug.
The following diagram illustrates how each drug targets different cellular processes in Mycobacterium tuberculosis.
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
This protocol was used to compare the effectiveness of different treatment strategies using real-world observational data [1].
This laboratory protocol was used to assess the long-term mutagenic effect of the drugs [5].
The table below summarizes the in vitro activity of clofazimine against various mycobacteria, showing clear differences between species [1] [2].
| Mycobacterial Species | Type | Typical MIC Range (μg/ml) | Tentative ECOFF (μg/ml) | Summary of In Vitro Activity |
|---|---|---|---|---|
| Mycobacterium kansasii | Slowly Growing (SGM) | <0.003 - 0.5 | 0.5 | Excellent, most isolates highly susceptible [1] [2] |
| Mycobacterium avium | Slowly Growing (SGM) | <0.0313 - 1 | 1 | Strong activity [1] [2] |
| Mycobacterium intracellulare | Slowly Growing (SGM) | <0.0313 - 2 | 2 | Strong activity [1] [2] |
| M. tuberculosis H37Rv | Slowly Growing (SGM) | 0.25 | - | Strong activity [2] |
| Mycobacterium abscessus | Rapidly Growing (RGM) | 0.5 - >8 | Not defined | Weak activity for most clinical isolates [1] [2] |
| Mycobacterium fortuitum | Rapidly Growing (RGM) | 2 - >8 | Not defined | Weak activity for most clinical isolates [1] [2] |
| Various RGM reference strains | Rapidly Growing (RGM) | <0.0313 - 4 | - | Highly variable; 17 of 30 strains had MICs <1 μg/ml [1] |
The in vitro and in vivo data are derived from specific, standardized methodologies crucial for interpretation.
In Vitro Susceptibility Testing (MIC determination)
In Vivo Efficacy Testing in Mouse Models
This compound's activity and emerging resistance involve specific genetic pathways. The following diagram illustrates the primary resistance mechanism and a concerning cross-resistance phenomenon.
The translation of this compound's activity from laboratory models to clinical use involves several critical factors.
This compound (CFZ) is a riminophenazine antibiotic primarily used to treat leprosy and is being re-purposed for multidrug-resistant tuberculosis (MDR-TB) and other infections [1] [2]. However, its clinical utility is limited by significant drawbacks, including:
To address these issues, recent research has focused on systematic Structure-Activity Relationship (SAR) studies to develop analogues with improved physicochemical properties, reduced side effects, and maintained or enhanced efficacy [1] [2] [3].
The core structure of this compound allows for modifications at several sites. The table below summarizes the key analogues discussed in the recent literature and their performance against specific pathogens.
| Analogue / Compound | Key Structural Modification | Target Pathogens & Potency (MIC/IC₅₀) | Key Improvements / Findings |
|---|
| This compound (CFZ) [1] [2] | Reference compound | M. tuberculosis H37Rv: MIC₉₀ = 0.25 μM [3] M. avium MAC101: MIC = 0.06 μM [1] N. gonorrhoeae: MIC = 0.94 μM [1] | — | | Compound 2 [1] | Oxime derivative (replacement of dimethylamine with oxime) | N. gonorrhoeae: MIC = 0.03 μM (30-fold improvement over CFZ) [1] | Significant potency improvement against a multi-drug resistant N. gonorrhoeae strain [1]. | | Compound 13 [1] | Aminooxy acetic acid with glycine extension | M. avium MAC101: MIC = 0.12 μM (comparable to CFZ) [1] | Most active analogue against NTM in the series; showed moderate activity against clinical M. avium and M. abscessus strains [1]. | | Compound 25 [3] | C2 pyridylamino substitution (replacement of phenyl with pyridyl) | M. tuberculosis H37Rv: MIC₉₀ = 0.07 μM (3.6-fold improvement over CFZ) [3] | > Reduced log P (3.43 vs. 5.43 for CFZ) > Superior in vivo efficacy in a mouse TB model > Shorter half-life and reduced tissue pigmentation [3] | | BDM1 (Series reported in [2]) | Not specified (from a series of 12 prioritized, more water-soluble analogs) | M. tuberculosis H37Rv: Enhanced in vitro activity vs. CFZ [2] | > Superior efficacy in a murine model of acute TB > Shorter half-lives in mice, suggesting less accumulation [2] | | This compound (Antiviral Activity) [5] [6] | Native compound against viruses | Porcine Epidemic Diarrhea Virus (PEDV): IC₅₀ = 0.1364 μM (RdRp inhibition) [5] [6] | Binds spike protein and RdRp; inhibits multiple stages of viral cycle; effective in combination with nucleoside analogs [5] [6]. |
For researchers seeking to replicate or build upon these findings, here is a summary of the key experimental methodologies used in the cited works.
1. Protocol for Determining Minimum Inhibitory Concentration (MIC) against Mycobacteria This standard microdilution method is detailed in [2] and widely used.
2. Protocol for Low-Oxygen-Recovery Assay (LORA) This assay, described in [2], tests activity against non-replicating (persister) bacteria.
3. Protocol for Cytotoxicity Assessment This method is used to determine the selectivity index of the compounds.
The following workflow diagram illustrates the typical progression of these key experiments from in vitro screening to in vivo evaluation.
Recent studies highlight the potential of this compound and its analogues beyond their traditional antimicrobial use.
The ongoing SAR research into riminophenazines is yielding promising candidates that directly address the limitations of this compound. The strategic introduction of hydrophilic groups, such as oximes, carboxylic acids, and pyridyl substitutions, has successfully generated analogues with:
The discovery of novel immunomodulatory and anticancer mechanisms further expands the potential therapeutic applications of this drug class [7] [8]. The continued development of these analogues, particularly the C2 pyridylamino series and other water-soluble derivatives, holds significant promise for delivering a new generation of safer and more effective riminophenazine-based therapies.
The table below summarizes the key adverse events (AEs) associated with Clofazimine, identified from a large-scale analysis of the FDA Adverse Event Reporting System (FAERS) [1] [2].
| Adverse Event (Preferred Term) | Reporting Odds Ratio (ROR) | Signal Strength | Serious Outcomes & Frequency |
|---|---|---|---|
| QT Prolongation | ~37.61 | Strong | Serious |
| Drug Resistance | ~17.31 | Strong | Serious |
| Skin Hyperpigmentation | ~13.07 | Moderate to Strong | Not typically life-threatening |
| Respiratory Failure | ~7.46 | Moderate to Strong | Hospitalization, Death |
| Other Notable AEs | Various | Death (11.6%), Hospitalization (18.1%) |
This analysis was based on 1,287 reports where this compound was the primary suspect drug, with a high proportion (77.3%) classified as serious [1]. It is crucial to remember that FAERS data, derived from spontaneous reporting, can indicate associations but cannot confirm causal relationships [1].
Information on this compound's potential to cause genetic damage is limited. The available data comes from two in vivo studies in mice published in the same 1990 volume of Mutation Research [3] [4].
> Important Limitations: These genotoxicity findings are from animal studies conducted over three decades ago. The clinical relevance of these results for humans undergoing therapeutic treatment, and how this profile compares to modern anti-mycobacterial drugs, remains unclear based on the provided search results. More recent and comprehensive studies are needed for a definitive safety comparison.
To better interpret the safety data, it's helpful to understand how this compound works.
This compound acts as a prodrug that is reduced by the bacterial enzyme NDH-2. Upon reoxidation by oxygen, it generates reactive oxygen species (ROS), which are bactericidal [5]. Its competition with menaquinone (a vitamin K2 analogue) in the electron transport chain is a key part of its mechanism [5].
Furthermore, recent research has identified other potential mechanisms. A 2024 study suggested that this compound can stimulate mitochondrial biogenesis by activating PPARγ, which was beneficial in models of polyglutamine diseases [6]. Another 2024 study in cancer immunotherapy found that this compound promotes E2F1 activation in CD8+ T cells and counteracts pathogenic Th17 cells [7].
This compound remains a critical drug for managing MDR-TB and leprosy. While its safety profile is characterized by known risks like QT prolongation and skin discoloration, its genotoxic potential requires further investigation with modern standardized tests for a definitive risk-benefit assessment, especially when compared with newer therapeutics.
| Drug/Regimen | Regimen Type / Context | Key Comparative Efficacy Findings | Clinical Trial / Evidence Source |
|---|---|---|---|
| Clofazimine-based (4-month) | Drug-Susceptible TB | Non-inferior to standard 6-month HRZE regimen; relapse rate of 3.2% vs 1.9% [1]. | CORTAIL Trial [1] |
| This compound-based (3-month) | Drug-Susceptible TB | Inferior to standard of care; 52% vs 27% unfavorable outcome, high rate of grade 3+ adverse events (45%) [2]. | Clo-Fast Trial [2] |
| BPaL (Bedaquiline, Pretomanid, Linezolid) | Drug-Resistant TB | Landmark trial demonstrated feasibility of highly effective, shortened treatments for drug-resistant TB [3]. | Nix-TB, ZeNix Trials [3] |
| BPaLM (Bedaquiline, Pretomanid, Linezolid, Moxifloxacin) | Drug-Resistant TB | Pivotal role in all-oral, shortened treatments; demonstrated improved outcomes [3]. | - |
| Alpibectir-Ethionamide (AlpE) | Drug-Resistant TB (Novel Boosted Regimen) | In early trials, as effective as isoniazid in killing TB bacteria after 7 days; may replace isoniazid in resistant cases [4]. | bEto-TB Trial [4] |
Understanding the mechanisms behind a drug's activity and its resistance is crucial for assessing its long-term potency.
mmpR5 gene lead to increased expression of the MmpS5/MmpL5 efflux pump, which can confer resistance to both drugs simultaneously. This cross-resistance is a major consideration for regimen design.The following diagram illustrates this compound's mechanism and the pathway to shared resistance with bedaquiline.
mmpR5-mediated resistance pathway with bedaquiline is a major threat to the longevity of these critical drugs. Stewardship and the development of new drug classes unaffected by this pathway are priorities [3].
The table below compares the performance of this compound-based treatments across three infectious diseases: severe Mycobacterium avium complex pulmonary disease (MAC-PD), drug-resistant tuberculosis (DR-TB), and paucibacillary leprosy (PB leprosy).
| Infection Type | Study Design | Key Outcome Measures | Reported Findings | Impact of this compound |
|---|
| Severe MAC-PD [1] | Retrospective Cohort (170 patients) | • Culture conversion within 6 months • Microbiological cure | • 45.3% achieved culture conversion • 54.6% attained microbiological cure | Higher cure rates when administered for >6 months; no significant difference between 50 mg and 100 mg doses. | | Drug-Resistant Tuberculosis (MDR/XDR-TB) [2] | Systematic Review & Meta-Analysis (8 studies, 3219 patients) | • Treatment success/favorable outcome • Treatment failure • Mortality | • RR: 1.20 (95% CI: 1.03-1.41) for favorable outcome • RR: 0.60 (95% CI: 0.47-0.76) for treatment failure • RR: 0.83 (95% CI: 0.66-1.05) for mortality | Significantly higher treatment success and lower failure rates; no significant effect on all-cause mortality. | | Paucibacillary (PB) Leprosy [3] | Critique of Guidelines (Citing multiple studies) | • Relapse Rate | Relapse rates for PB leprosy are generally higher than for multibacillary (MB) disease, ranging from 0.65% to 5.63% in various studies. | The addition of this compound to the standard regimen is intended to reduce the incidence of relapse and provide better resolution of skin lesions. |
Abbreviations: RR: Risk Ratio; CI: Confidence Interval; MAC-PD: Mycobacterium avium complex pulmonary disease; MDR-TB: Multidrug-resistant tuberculosis; XDR-TB: Extensively drug-resistant tuberculosis.
To ensure the reproducibility and critical appraisal of the data presented, here is a detailed look at the methodologies from the key studies cited.
This compound's efficacy across different diseases is linked to its multi-faceted mechanism of action. The diagram below illustrates its primary pathways and the general flow of a clinical study evaluating its long-term outcomes.
| Regimen Name | Regimen Composition | Duration | Incremental Cost-Effectiveness Ratio (ICER) vs. Standard of Care (₹) | Key Findings & Notes |
|---|---|---|---|---|
| BEAT | Bdq, Dlm, Cfz, Lzd | 6-9 months | ₹5,385 | -- |
| BPaLC | Bdq, Pa, Lzd, Cfz | 6-9 months | ₹2,435 | -- |
| BPaL | Bdq, Pa, Lzd | 6-9 months | ₹2,014 | -- |
| BPaLM | Bdq, Pa, Lzd, Mfx | 6-9 months | ₹2,008 | -- |
| mBPaL1 | Bdq, Pa, Lzd (modified) | 6-9 months | ₹1,462 | Extended dominance |
| mBPaL2 | Bdq, Pa, Lzd (modified) | 6-9 months | ₹1,159 | Dominant strategy |
| mBPaL3 | Bdq, Pa, Lzd (modified) | 6-9 months | ₹1,895 | -- |
Abbreviations: Bdq (Bedaquiline), Dlm (Delamanid), Cfz (Clofazimine), Lzd (Linezolid), Pa (Pretomanid), Mfx (Moxifloxacin); ICER: Incremental Cost-Effectiveness Ratio.
For researchers, the methodologies used in these economic evaluations and safety analyses are critical. Below are the detailed protocols from the cited literature.
The Indian study employed a standard health economic modeling approach [1].
A comprehensive pharmacovigilance study analyzed this compound-associated adverse events (AEs) using the FDA Adverse Event Reporting System (FAERS) [3].
The workflow for this safety analysis is summarized in the following diagram.
When evaluating this compound-containing regimens, it is essential to consider the broader context of efficacy and safety.